Pentafluoropropanol
描述
Structure
3D Structure
属性
CAS 编号 |
28302-70-7 |
|---|---|
分子式 |
C3H3F5O |
分子量 |
150.05 g/mol |
IUPAC 名称 |
1,1,2,2,3-pentafluoropropan-1-ol |
InChI |
InChI=1S/C3H3F5O/c4-1-2(5,6)3(7,8)9/h9H,1H2 |
InChI 键 |
COWKRCCNQSQUGJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(O)(F)F)(F)F)F |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,2,3,3,3-Pentafluoropropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,3-Pentafluoropropanol (PFP), with the chemical formula CF3CF2CH2OH, is a fluorinated alcohol that has garnered significant interest in various scientific and industrial fields.[1] Its unique properties, stemming from the presence of five fluorine atoms, make it a valuable solvent, a versatile reagent in organic synthesis, and a key building block for advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of PFP, with a focus on data relevant to researchers, scientists, and professionals in drug development.
Physicochemical Properties
The distinct physicochemical properties of 2,2,3,3,3-pentafluoropropanol are a direct result of its highly fluorinated structure. The strong electron-withdrawing effect of the fluorine atoms significantly influences its polarity, boiling point, and solvent characteristics.
General Properties
A summary of the key physical and chemical identifiers for 2,2,3,3,3-pentafluoropropanol is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C3H3F5O | [3] |
| Molecular Weight | 150.05 g/mol | [3] |
| CAS Number | 422-05-9 | [3] |
| Appearance | Colorless liquid | [4] |
| IUPAC Name | 2,2,3,3,3-pentafluoropropan-1-ol | [4] |
| Synonyms | 1H,1H-Pentafluoro-1-propanol, PFPOH | [4] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 2,2,3,3,3-pentafluoropropanol.
| Property | Value | Experimental Conditions | Reference |
| Boiling Point | 80 °C | at 748 mmHg | |
| Density | 1.505 g/mL | at 25 °C | |
| Refractive Index (n_D) | 1.288 | at 20 °C | |
| Flash Point | 60 °C | - | [4] |
| Water Solubility | 21.9 g/L | at 25 °C | [5] |
Chemical Reactivity and Stability
2,2,3,3,3-Pentafluoropropanol exhibits chemical reactivity characteristic of a primary alcohol, but with modifications due to the strong inductive effect of the pentafluoroethyl group.
General Reactivity
The electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic compared to its non-fluorinated analog, propanol. This enhanced acidity influences its reactivity in base-catalyzed reactions. The compound is stable under normal storage and handling conditions.[3]
Incompatibilities
2,2,3,3,3-Pentafluoropropanol is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5] Reactions with these substances can be vigorous and should be avoided.
Role in Organic Synthesis
PFP serves as a versatile building block and reaction medium in organic synthesis. Its unique solvent properties, such as high polarity and low nucleophilicity, can enhance reaction rates and selectivity.[2] It is particularly useful in the synthesis of other fluorinated compounds.[1]
Synthesis of 2,2,3,3,3-Pentafluoropropanol
The most common laboratory and industrial synthesis of 2,2,3,3,3-pentafluoropropanol involves the catalytic hydrogenation of methyl pentafluoropropionate.
Experimental Protocol: Catalytic Hydrogenation of Methyl Pentafluoropropionate
Materials:
-
Methyl pentafluoropropionate
-
Hydrogen gas (H₂)
-
5% Rhodium on alumina (B75360) catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and a heating mantle
Procedure:
-
The high-pressure autoclave reactor is charged with methyl pentafluoropropionate and ethanol.
-
The 5% rhodium on alumina catalyst is carefully added to the reactor.
-
The reactor is sealed and purged several times with nitrogen gas to remove any air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred and heated to the appropriate temperature.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is then purified by distillation to yield 2,2,3,3,3-pentafluoropropanol.
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 2,2,3,3,3-pentafluoropropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of PFP.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent difluoromethylene group and a singlet for the hydroxyl proton (-OH), which may be broadened or exchangeable depending on the solvent and concentration.
-
¹⁹F NMR: The fluorine NMR spectrum will provide distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the -CH₂OH, -CF₂-, and -CF₃ carbons.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
A solution of 2,2,3,3,3-pentafluoropropanol is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is added.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H, ¹⁹F, and ¹³C NMR spectra are acquired using standard pulse sequences. The number of scans and relaxation delays are optimized to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum of PFP displays characteristic absorption bands corresponding to its functional groups.
Key IR Absorption Bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the C-F stretching vibrations.
-
Absorption bands corresponding to C-H stretching and bending vibrations.
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat 2,2,3,3,3-pentafluoropropanol directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
The molecular ion peak (M⁺) may be observed.
-
Characteristic fragmentation patterns will involve the loss of small molecules or radicals, such as H₂O, HF, and fragments of the pentafluoroethyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
Sample Preparation:
-
A dilute solution of 2,2,3,3,3-pentafluoropropanol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Range: Scanned over a range that includes the molecular weight of the compound (e.g., m/z 30-200).
Applications in Research and Drug Development
The unique properties of 2,2,3,3,3-pentafluoropropanol make it a valuable tool in several areas of research and development.
-
Specialty Solvent: Its ability to dissolve a wide range of compounds and its low nucleophilicity make it an excellent solvent for various chemical reactions, including those involving sensitive reagents.[2]
-
Fluorinated Building Block: PFP is a key starting material for the synthesis of more complex fluorinated molecules, which are of great interest in the pharmaceutical and agrochemical industries due to the often-enhanced biological activity and metabolic stability of fluorinated compounds.[1]
-
Derivatizing Reagent: In analytical chemistry, PFP can be used as a derivatizing reagent to improve the volatility and chromatographic behavior of certain analytes for GC-MS analysis.
-
Advanced Materials: It is used in the development of fluorinated polymers and coatings, imparting properties such as chemical resistance and low surface energy.[2]
Safety and Handling
2,2,3,3,3-Pentafluoropropanol is a flammable liquid and should be handled with appropriate safety precautions.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
An In-depth Technical Guide to Fluorinated Compounds in Research and Development
An Important Note on CAS Numbers: The initial request specified CAS number 422-05-9, which corresponds to 2,2,3,3,3-Pentafluoro-1-propanol (B1212958) . However, the topic also mentioned 4-methoxy-3-methylbenzonitrile , which is associated with CAS number 53078-71-0 . To provide a comprehensive resource that addresses this discrepancy, this guide will provide a detailed technical overview of both compounds.
Part 1: 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9)
Chemical Properties and Data
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol recognized for its unique physicochemical properties, which make it a valuable solvent and reagent in various chemical applications.[1] Its high fluorine content imparts significant thermal and chemical stability.
Table 1: Physicochemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol
| Property | Value | Reference |
| Molecular Formula | C₃H₃F₅O | [2] |
| Molecular Weight | 150.05 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 81 °C | |
| Density | 1.51 g/mL | |
| Refractive Index | n20/D 1.29 | |
| Purity | ≥98% (GC) | [1] |
| Storage Conditions | 2 - 8 °C |
Synthesis and Experimental Protocols
The synthesis of 2,2,3,3,3-pentafluoro-1-propanol can be achieved through various methods, with the reduction of perfluoropropionic acid derivatives being a common approach.
A prevalent method involves the catalytic hydrogenation of methyl pentafluoropropionate using a rhodium-alumina catalyst.
Experimental Protocol: Catalytic Hydrogenation of Methyl Pentafluoropropionate
-
Reactor Preparation: Add methyl pentafluoropropionate and a 1% rhodium-alumina catalyst to a high-pressure reaction kettle.
-
Inerting: Purge the reactor by repeatedly evacuating and filling with nitrogen until the oxygen content is below 100 ppm.
-
Reaction Conditions: Heat the reactor to 100-300 °C and introduce hydrogen gas. Maintain the reaction under stirring.
-
Monitoring and Completion: Monitor the reaction progress. Once the volume ratio of hydrogen to oxygen is greater than 0.05, stop the hydrogenation. Continue the reaction for an additional 10-30 hours.
-
Work-up: Cool the reactor to room temperature, discharge the contents, and filter to remove the catalyst. The filtrate is the 2,2,3,3,3-pentafluoro-1-propanol product.
Caption: Catalytic hydrogenation synthesis of 2,2,3,3,3-Pentafluoro-1-propanol.
Applications and Uses
2,2,3,3,3-Pentafluoro-1-propanol has a range of applications in research and industry, primarily as a specialized solvent and a reagent in organic synthesis.
-
Fluorinated Solvents: It serves as an effective solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds, enhancing reaction efficiency and selectivity.[1]
-
Reagent in Organic Synthesis: It is used for the preparation of other fluorinated molecules.[1]
-
Derivatization Reagent for GC-MS: This alcohol is used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and detection of analytes. For instance, it has been used in the detection of L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in plasma, as well as in the analysis of cocaine and its metabolites.
-
Synthesis of Trifluoromethyl Ynamines: It is a starting material for the preparation of trifluoromethyl ynamines, which are valuable building blocks in organic synthesis.
This is a general protocol for the derivatization of fatty acids using a fluorinated alcohol, which can be adapted for 2,2,3,3,3-pentafluoro-1-propanol.
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness.
-
Reagent Addition: Add 2 mL of a 12-14% solution of a suitable catalyst (e.g., Boron Trifluoride) in 2,2,3,3,3-pentafluoro-1-propanol to the sample.
-
Reaction: Cap the tube and heat at 60-100 °C for 5-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Extraction: Cool the reaction mixture. Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane). Shake vigorously to extract the derivatized fatty acids into the organic layer.
-
Sample Analysis: The organic layer containing the pentafluoropropyl esters of the fatty acids is then ready for GC-MS analysis.
Caption: General workflow for fatty acid derivatization for GC-MS analysis.
Toxicological Data
A teratogenicity study of 2,2,3,3,3-pentafluoro-1-propanol has been conducted in rats to assess its potential for causing developmental defects.
Experimental Protocol: Rat Teratogenicity Study Overview
This protocol is based on the general principles of OECD Test Guideline 414 for prenatal developmental toxicity studies.[3][4]
-
Animal Model: Pregnant Wistar rats are used.[5]
-
Dosing: The test substance is diluted in a suitable vehicle (e.g., sesame oil) and administered by oral gavage once daily during the period of organogenesis (gestation days 6-15 in rats).[3][5] At least three dose levels and a control group are used.[3]
-
Observations: Maternal body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.[5]
-
Necropsy: On day 20 of gestation, the dams are euthanized, and the uterine contents are examined.[5]
-
Fetal Examination: Fetuses are weighed and examined for external, visceral, and skeletal malformations.[3][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. eu-rd-platform.jrc.ec.europa.eu [eu-rd-platform.jrc.ec.europa.eu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoro-tert-butanol
Disclaimer: The term "PFPOH" is not a standard chemical identifier. This guide assumes the user is referring to Perfluoro-tert-butanol (PFTB) , also known by its IUPAC name, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol. This assumption is based on the structural abbreviation "PFP" (perfluoro-), the tertiary nature implied, and the "OH" indicating an alcohol functional group.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the core physical and chemical properties of Perfluoro-tert-butanol, detailed experimental protocols for property determination and synthesis, and visualizations of key experimental workflows.
Core Physical and Chemical Properties
Perfluoro-tert-butanol (PFTB) is a unique fluorinated alcohol distinguished by its high fluorine content and the steric hindrance of the tertiary butyl group. These features impart exceptional chemical stability, high acidity for an alcohol, and unique solvent properties, making it a valuable building block in pharmaceutical and materials science.[1]
Physical Properties
PFTB is a colorless, volatile liquid at room temperature.[2] Its physical characteristics are largely dictated by the strong electronegativity of the numerous fluorine atoms and the resulting weak intermolecular forces, aside from hydrogen bonding capabilities.
Table 1: Physical Properties of Perfluoro-tert-butanol
| Property | Value | Source(s) |
| Molecular Formula | C₄HF₉O | [3] |
| Molecular Weight | 236.04 g/mol | [4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 45 °C / 113 °F | [1][6] |
| Melting Point | -15 °C | [3] |
| Density | 1.690 - 1.693 g/mL at 25 °C | [3][6] |
| Vapor Pressure | 268.3 mmHg at 20 °C; 357.7 hPa at 20 °C | [3][6] |
| Refractive Index (n²⁰/D) | 1.3 | [7] |
Chemical Properties
The most notable chemical property of PFTB is its remarkably low pKa for an alcohol, which is attributed to the strong electron-withdrawing inductive effect of the three trifluoromethyl groups stabilizing the resulting alkoxide anion.[1][8] This high acidity is comparable to that of some carboxylic acids.[1]
Table 2: Chemical and Spectroscopic Properties of Perfluoro-tert-butanol
| Property | Value / Description | Source(s) |
| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol | [4] |
| CAS Number | 2378-02-1 | [3] |
| pKa | 5.4 | [1][8] |
| Solubility | Miscible in water.[8] Soluble in a range of organic solvents.[1] | |
| Chemical Stability | High thermal stability and resistance to chemical degradation due to strong C-F bonds.[1][2] | |
| ¹⁹F NMR | Sharp singlet due to nine chemically equivalent fluorine atoms. | [4][6] |
| XLogP3-AA | 2.8 | [4] |
| Hydrogen Bond Donor | Strong | [9] |
Experimental Protocols
Detailed methodologies for determining key properties and for the synthesis of PFTB derivatives are crucial for reproducible research.
Generalized Protocol for pKa Determination via ¹⁹F NMR Titration
The pKa of a fluorinated compound like PFTB can be accurately determined by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH. The nine equivalent fluorine atoms in PFTB provide a strong, sharp singlet, making this method particularly suitable.
Objective: To determine the acid dissociation constant (pKa) of Perfluoro-tert-butanol in an aqueous solution.
Materials:
-
Perfluoro-tert-butanol (PFTB)
-
Deuterium oxide (D₂O)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
NMR tubes
-
Calibrated pH meter
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Prepare a stock solution of PFTB in D₂O at a known concentration (e.g., 10-20 mM).
-
Titration Series: Create a series of samples in NMR tubes by taking aliquots of the PFTB stock solution and adding varying amounts of standardized HCl or NaOH to span a pH range from approximately 2 to 8. Ensure the final volume and PFTB concentration are consistent across all samples.
-
pH Measurement: For each sample, accurately measure the pH using a calibrated pH meter.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature. Record the chemical shift (δ) of the PFTB singlet.
-
Data Analysis: Plot the observed ¹⁹F chemical shift (δ) as a function of pH. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa of the compound. The observed chemical shift (δ_obs) is a weighted average of the shift of the protonated (δ_HA) and deprotonated (δ_A⁻) forms.
Protocol for Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine
This protocol details the use of PFTB as a reagent in a key reaction for creating labeled amino acids for peptide synthesis and ¹⁹F NMR studies.[6]
Objective: To synthesize Fmoc-perfluoro-tert-butyl tyrosine from Fmoc-4-NH₂-phenylalanine.
Materials:
-
Fmoc-4-NH₂-phenylalanine
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
Perfluoro-tert-butanol (PFTB)
-
Appropriate solvents (e.g., for extraction and purification)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine in tetrafluoroboric acid. Cool the solution (e.g., in an ice bath) and add a solution of sodium nitrite dropwise to form the intermediate diazonium salt. This step is typically performed without purification of the intermediate.
-
Diazonium Coupling: Add Perfluoro-tert-butanol to the reaction mixture containing the diazonium salt. Heat the mixture to reflux. The PFTB acts as both a reagent and solvent in this step, coupling with the diazonium salt to form the perfluoro-tert-butyl ether linkage.
-
Work-up and Purification: After the reaction is complete (monitored by a suitable method like TLC), perform an appropriate aqueous work-up and extract the product into an organic solvent. Purify the crude product using column chromatography to yield the final Fmoc-perfluoro-tert-butyl tyrosine.
Mandatory Visualizations
As no direct involvement of Perfluoro-tert-butanol in biological signaling pathways has been identified in the literature, the following diagrams illustrate key experimental workflows relevant to its application and characterization.
Caption: Workflow for the two-step synthesis of a PFTB-labeled amino acid.[6]
Caption: Standard procedure for assessing thermal stability via TGA.[10]
Applications in Research and Drug Development
Perfluoro-tert-butanol is not typically used as a pharmacologically active agent itself. Instead, its value lies in its application as a specialized building block and imaging agent.
-
Pharmaceutical Intermediates: The incorporation of the perfluoro-tert-butyl group into drug candidates can enhance metabolic stability, bioavailability, and potency.[10] Its chemical inertness allows it to be used in challenging synthetic pathways.[10]
-
¹⁹F MRI and NMR: The nine magnetically equivalent fluorine atoms produce a single, sharp resonance in ¹⁹F NMR spectra, making PFTB an exceptional tag for ¹⁹F Magnetic Resonance Imaging (MRI).[11] This allows for highly sensitive, background-free imaging and quantification in complex biological systems.[6][11]
-
Material Science: PFTB is used in the development of specialty polymers and coatings that require high thermal stability and chemical resistance.[1]
Safety and Handling
Perfluoro-tert-butanol is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if inhaled, causes serious eye irritation, and causes skin irritation.[6][12] It may also cause respiratory irritation.[6][12]
-
Handling: Work should be conducted in a well-ventilated area or under a fume hood.[6] Appropriate personal protective equipment (PPE), including gloves (e.g., Viton®), safety goggles, and a lab coat, is mandatory.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for preparing Fmoc-Tyr (tBu)-OH - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFAS Molecules: A Major Concern for the Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. benchchem.com [benchchem.com]
- 11. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoro-1-propanol
This guide provides essential physical property data for 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP), a fluorinated alcohol of interest to researchers, scientists, and drug development professionals. Its unique properties make it a valuable solvent and building block in various chemical syntheses.
Core Physical Properties
The fundamental physical characteristics of 2,2,3,3,3-pentafluoro-1-propanol are its molecular weight and density. These properties are critical for stoichiometric calculations, reaction condition optimization, and formulation development.
Data Presentation
The quantitative data for 2,2,3,3,3-pentafluoro-1-propanol are summarized in the table below for clear and easy reference.
| Property | Value | Conditions |
| Molecular Formula | C3H3F5O | N/A |
| Molecular Weight | 150.0473 g/mol | N/A[1][2][3] |
| Density | 1.505 g/mL | at 25 °C[4][5][6][7] |
Experimental Protocols
The determination of molecular weight and density follows standard analytical laboratory procedures.
-
Molecular Weight Determination: The molecular weight of a compound like 2,2,3,3,3-pentafluoro-1-propanol is typically determined using mass spectrometry. This technique involves ionizing the molecule and then measuring its mass-to-charge ratio. The molecular weight is calculated from the mass of the most abundant isotopes of its constituent elements (carbon, hydrogen, fluorine, and oxygen). The value of 150.0473 g/mol represents the monoisotopic mass calculated from its chemical formula, C3H3F5O[1][2][3].
-
Density Measurement: Density is experimentally measured by determining the mass of a known volume of the substance. For a liquid like 2,2,3,3,3-pentafluoro-1-propanol, this is commonly done using a pycnometer or a digital density meter. The measurement is temperature-dependent, and the standard temperature for this reported density is 25 °C[4][5][6][7][8].
Logical Relationships of Physical Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.
Caption: Relationship between Pentafluoropropanol and its core physical properties.
References
- 1. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
- 2. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
- 3. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
- 4. Pentafluoro-1-propanol ; CAS:422-05-9 - Career Henan Chemical Co. [coreychem.com]
- 5. 2,2,3,3,3-Pentafluoropropanol (PFP) [chembk.com]
- 6. Pentafluoro-1-propanol | 422-05-9 [chemicalbook.com]
- 7. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
The Genesis of a Unique Class of Solvents and Reagents: A History of Fluorinated Alcohols
For Immediate Release
A deep dive into the history and discovery of fluorinated alcohols reveals a fascinating journey of chemical innovation, from early serendipitous discoveries to the strategic design of powerful solvents and pharmaceutical building blocks. This technical guide illuminates the key milestones, pioneering scientists, and foundational experimental work that established this important class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins.
The story of fluorinated alcohols is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment arrived in 1886 when Henri Moissan successfully isolated elemental fluorine, a notoriously reactive element. This breakthrough paved the way for the controlled introduction of fluorine into organic molecules. Shortly after, in 1892, the Belgian chemist Frédéric Swarts developed the first practical method for fluorination through halogen exchange, a reaction that now bears his name. The Swarts reaction, which utilizes antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine, became a cornerstone of early organofluorine synthesis.[1][2]
While the Swarts reaction was initially used to prepare a range of organofluorine compounds, the first synthesis of a fluorinated alcohol, 2,2,2-trifluoroethanol (B45653) (TFEA), is credited to Swarts in 1933. This seminal work marked the true beginning of the field of fluorinated alcohols. Another significant early fluorinated alcohol, 2-fluoroethanol (B46154), was originally synthesized by treating 2-chloroethanol (B45725) with potassium fluoride (B91410) in a Finkelstein-type reaction.[1]
These early discoveries laid the groundwork for the development of a diverse array of fluorinated alcohols, each with unique and valuable properties. The high electronegativity of the fluorine atoms dramatically influences the chemical and physical characteristics of these alcohols compared to their non-fluorinated analogs. This leads to enhanced acidity, lower nucleophilicity, and a remarkable ability to form strong hydrogen bonds, making them exceptional solvents for a variety of chemical transformations.[3][4]
Key Historical Developments
A timeline of the crucial discoveries in the history of fluorinated alcohols is presented below.
Caption: Timeline of key discoveries in the history of fluorinated alcohols.
Foundational Experimental Protocols
The early syntheses of fluorinated alcohols, while conceptually straightforward, required careful execution due to the nature of the reagents involved. Below are detailed methodologies for the preparation of two key early examples.
Swarts' Synthesis of 2,2,2-Trifluoroethanol (1933) - A Representative Protocol
Objective: To synthesize 2,2,2-trifluoroethanol by fluorination of a 2,2,2-trichloroethanol (B127377) precursor using antimony trifluoride.
Materials:
-
2,2,2-trichloroethanol
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and distillation apparatus
-
Heating mantle
-
Receiving flask cooled in an ice bath
Procedure:
-
The reaction apparatus is thoroughly dried to prevent side reactions with water.
-
Antimony trifluoride is placed in the reaction vessel.
-
A catalytic amount of antimony pentachloride is added to the vessel.
-
2,2,2-trichloroethanol is slowly added to the reaction mixture.
-
The mixture is gently heated to initiate the halogen exchange reaction. The progress of the reaction can be monitored by the distillation of the lower-boiling product.
-
The crude 2,2,2-trifluoroethyl chloride product is collected in the cooled receiving flask.
-
The collected halide is then hydrolyzed to 2,2,2-trifluoroethanol. This can be achieved by heating with a suitable base, such as an aqueous solution of sodium carbonate, followed by acidification and extraction.
-
The final product is purified by fractional distillation.
Caption: Generalized experimental workflow for the Swarts synthesis of a trifluoroethyl compound.
Pattison's Synthesis of 2-Fluoroethanol
The synthesis of 2-fluoroethanol, as described in the work of Pattison and colleagues, provides another foundational experimental protocol.
Objective: To synthesize 2-fluoroethanol via a nucleophilic substitution reaction.
Materials:
-
2-Chloroethanol
-
Potassium fluoride (KF)
-
High-boiling solvent (e.g., diethylene glycol)
-
Reaction vessel with a stirrer, dropping funnel, and distillation head
-
Heating mantle
-
Receiving flask
Procedure:
-
A mixture of dry, powdered potassium fluoride and the high-boiling solvent is placed in the reaction vessel and heated to 170-180 °C with stirring.
-
2-Chloroethanol is added dropwise to the hot mixture over a period of several hours.
-
The 2-fluoroethanol product, having a lower boiling point than the starting material and solvent, distills from the reaction mixture as it is formed.
-
The crude distillate is collected.
-
The crude product is then purified by redistillation to yield pure 2-fluoroethanol.
References
A Preliminary Investigation of 2,2,3,3,3-Pentafluoropropanol as a Specialized Solvent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,3-Pentafluoro-1-propanol (PFP), also known by its synonym 1H,1H-Pentafluoropropanol, is a fluorinated alcohol gaining significant attention as a specialized solvent and versatile chemical intermediate.[1] Its unique combination of properties—derived from its highly fluorinated carbon chain—includes exceptional thermal stability, chemical resistance, and a distinct polarity, making it a valuable tool in organic synthesis, materials science, and particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of PFP's physicochemical properties, solvent characteristics, key applications, and safety protocols, offering a preliminary investigation for professionals in drug development and chemical research.
Physicochemical Properties of Pentafluoropropanol
PFP is a clear, colorless liquid at room temperature.[1][3] Its physical and chemical properties are summarized below, providing a foundation for understanding its behavior as a solvent and reagent.
| Property | Value | References |
| Molecular Formula | C₃H₃F₅O | [1][4] |
| Molecular Weight | 150.05 g/mol | [1][5] |
| CAS Number | 422-05-9 | [1][4] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 80-81 °C | [1][4] |
| Density | 1.505 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.288 | [4][5] |
| pKa | 12.45 ± 0.10 (Predicted) | [4] |
| Water Solubility | 21.9 g/L at 25 °C | [4][6] |
| LogP (Octanol/Water) | 1.23 | [4] |
Core Solvent Characteristics
The extensive fluorination of PFP imparts a unique combination of solvent properties that distinguish it from conventional alcohols.
-
Polarity and Hydrogen Bonding : PFP is a polar solvent capable of forming hydrogen bonds, which enhances its ability to dissolve a wide range of organic compounds.[1] The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton compared to non-fluorinated analogs, making it a strong hydrogen bond donor. This property is crucial for stabilizing intermediates and activating substrates in various chemical reactions.
-
Solubilizing Power : Its polar nature makes it an excellent solvent for many organic compounds and is particularly effective for dissolving substances in the pharmaceutical and agrochemical fields.[1] It is also used as a specialized solvent for fluorinated compounds and can enhance reaction efficiency and selectivity.[1]
-
Thermal and Chemical Stability : The strong carbon-fluorine bonds in PFP contribute to its high thermal and chemical stability.[1][7] It remains stable under normal storage and handling conditions and is resistant to decomposition at elevated temperatures, making it suitable for reactions requiring heat.[8][9]
-
Low Nucleophilicity : A key characteristic of fluorinated alcohols like PFP is their reduced nucleophilicity compared to standard alcohols. This allows PFP to function as a non-participating polar, protic solvent in reactions where nucleophilic attack from the solvent would be an undesirable side reaction.
Applications in Research and Drug Development
PFP's distinct properties make it a versatile tool across several scientific disciplines, from organic synthesis to analytical chemistry.
Organic Synthesis and Catalysis
PFP serves as both a solvent and a reagent in organic synthesis, where it can enhance reaction rates and yields.[1] It is particularly valuable in the synthesis of other fluorinated intermediates, which are critical building blocks in modern chemistry.[2] For instance, it is used to generate fluorinated α-keto ethers and to prepare trifluoromethyl ynamines, which are precursors to α-trifluoromethyl-α,β-unsaturated amides.[4]
Caption: A common synthetic route to PFP via catalytic hydrogenation.
Pharmaceutical and Agrochemical Intermediate
PFP is frequently used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds.[3][6] The incorporation of fluorine atoms into active molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved drug candidates with better efficacy and pharmacokinetic profiles.[2]
Caption: Role of PFP in synthesizing APIs with enhanced properties.
Analytical Chemistry Applications
In analytical science, PFP is employed as a derivatization reagent, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. It reacts with specific functional groups in target analytes to increase their volatility and thermal stability, improving their chromatographic separation and detection. It has been successfully used in the analysis of biomolecules such as L-tryptophan, serotonin, and cocaine metabolites in biological samples like plasma and urine.[4]
Caption: Workflow for GC-MS analysis using PFP as a derivatization agent.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are examples of protocols involving PFP.
Purification of this compound
For applications requiring high purity, commercial PFP can be further purified.
Protocol:
-
Combine the commercial-grade 2,2,3,3,3-Pentafluoro-1-propanol with alumina (B75360) in a suitable flask.
-
Shake the mixture vigorously for 24 hours to remove impurities.
-
Filter the mixture to remove the alumina.
-
Add anhydrous potassium carbonate (K₂CO₃) to the filtered liquid to act as a drying agent.
-
Perform a distillation of the dried alcohol.
-
Collect the middle fraction that distills at approximately 80-81 °C.
-
For highest purity, a subsequent redistillation of the collected fraction can be performed.[4]
General Protocol for Derivatization in GC-MS
This protocol outlines a conceptual workflow for using PFP as a derivatization reagent for the analysis of biomolecules.
Objective: To convert non-volatile or thermally labile analytes (e.g., amino acids, drug metabolites) into volatile derivatives suitable for GC-MS analysis.
Materials:
-
Analyte sample (e.g., extracted from plasma)
-
2,2,3,3,3-Pentafluoro-1-propanol (PFP)
-
Acylating agent (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride)
-
Aprotic solvent (e.g., ethyl acetate, acetonitrile)
-
Heating block or water bath
-
GC-MS system
Methodology:
-
Sample Preparation: Prepare a dried extract of the analyte in a reaction vial.
-
Reagent Addition: Add the aprotic solvent, PFP, and the acylating agent to the vial. The PFP will esterify carboxyl groups, while the anhydride will acylate amino and hydroxyl groups.
-
Reaction: Seal the vial and heat it (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure the derivatization reaction goes to completion.
-
Solvent Evaporation: After cooling, evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
-
Analysis: Inject the sample into the GC-MS and run the appropriate temperature program and mass spectrometry method to separate and detect the derivatized analyte.[4]
Safety, Handling, and Toxicology
Proper handling of PFP is essential due to its potential hazards. It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8][10][11]
Hazard Identification and Precautions
| Hazard Class | GHS Statements | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[8][10] H332: Harmful if inhaled.[12] | P264: Wash hands thoroughly after handling.[8][10] P270: Do not eat, drink or smoke when using this product.[8][10] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure.[8][10] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8][10] |
| Irritation | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] | Wear appropriate protective gloves, clothing, and eye/face protection.[9][12][13] |
| Flammability | H226: Flammable liquid and vapor.[12][13] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[13] |
Handling and Storage
-
Handling : Always handle PFP in a well-ventilated area, preferably within a fume hood, while wearing suitable personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][10][13] Avoid contact with skin and eyes and prevent the formation of aerosols.[9][10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[9][13] Keep it away from incompatible materials.
-
Incompatible Materials : Strong oxidizing agents, strong acids, strong bases, and acid anhydrides.[6][13]
Toxicological Data
Conclusion
2,2,3,3,3-Pentafluoropropanol is a specialized solvent with a compelling profile for advanced chemical applications. Its unique combination of polarity, hydrogen-bonding capability, chemical stability, and low nucleophilicity makes it an effective medium for challenging reactions and a crucial building block for high-performance molecules. For researchers and professionals in drug development, PFP offers a strategic tool for synthesizing novel fluorinated compounds with enhanced pharmacological properties. As research continues, the range of applications for PFP is expected to expand, solidifying its role as a valuable solvent in the modern chemical laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,2,3,3,3-Pentafluoropropanol | 422-05-9 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pentafluoro-1-propanol | 422-05-9 [chemicalbook.com]
- 5. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 6. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. Page loading... [guidechem.com]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. daikinchemicals.com [daikinchemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Profile of 2,2,3,3,3-Pentafluoropropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,3,3,3-pentafluoropropanol, a crucial fluorinated building block in pharmaceutical and materials science. This document presents quantitative data in structured tables, details experimental protocols for data acquisition, and includes visualizations to illustrate analytical workflows.
Introduction
2,2,3,3,3-Pentafluoropropanol (C₃H₃F₅O, CAS No: 422-05-9) is a colorless liquid with a molecular weight of 150.05 g/mol .[1][2] Its unique properties, derived from the high degree of fluorination, make it a valuable solvent and reagent in organic synthesis. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide focuses on the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound.
Spectroscopic Data
The following sections present the available quantitative spectroscopic data for 2,2,3,3,3-pentafluoropropanol.
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of 2,2,3,3,3-pentafluoropropanol exhibits characteristic absorption bands corresponding to its functional groups. The table below summarizes the major peaks.[3]
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| ~3670 | ~65 | O-H stretch (free) |
| ~2980 | ~50 | C-H stretch |
| ~1400 | ~30 | O-H bend |
| ~1100-1350 | ~5-20 | C-F stretch |
| ~1060 | ~25 | C-O stretch |
| ~830 | ~45 | C-C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for 2,2,3,3,3-pentafluoropropanol is crucial for confirming its structure. While comprehensive public data is limited, typical chemical shift ranges and coupling patterns for similar fluorinated alcohols can be informative.
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene (B1212753) protons (CH₂) due to coupling with the adjacent CF₂ group, and a broad singlet for the hydroxyl proton (OH).
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the CH₂, CF₂, and CF₃ carbons. The signals will exhibit complex splitting patterns due to carbon-fluorine coupling.
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two multiplets, one for the CF₂ group and one for the CF₃ group, with coupling between them.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,2,3,3,3-pentafluoropropanol provides a fragmentation pattern that is characteristic of its molecular structure. The major fragments are listed in the table below.[1]
| m/z | Relative Intensity (%) | Assignment |
| 31 | 100 | CF⁺ |
| 51 | 95 | CHF₂⁺ |
| 69 | 80 | CF₃⁺ |
| 81 | 40 | C₂F₃⁺ |
| 101 | 35 | C₂F₄H⁺ |
| 119 | 10 | C₂F₅⁺ |
| 131 | 5 | [M-H₂O]⁺ |
| 150 | <1 | M⁺ (Molecular Ion) |
Experimental Protocols
This section outlines generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid 2,2,3,3,3-pentafluoropropanol.
Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.
-
Instrument Setup:
-
Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹).
-
Perform a background scan with a clean, empty ATR crystal.
-
-
Sample Preparation:
-
Place a single drop of 2,2,3,3,3-pentafluoropropanol directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of 2,2,3,3,3-pentafluoropropanol.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2,2,3,3,3-pentafluoropropanol in a suitable deuterated solvent (e.g., 0.6 mL of chloroform-d (B32938) (CDCl₃) or acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the specific nucleus being observed.
-
For ¹³C and ¹⁹F NMR, proton decoupling is typically applied to simplify the spectra.
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID) using appropriate pulse sequences.
-
Adjust acquisition parameters such as the number of scans, relaxation delay, and spectral width to obtain a spectrum with adequate signal-to-noise and resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 2,2,3,3,3-pentafluoropropanol and to separate it from other volatile components.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 2,2,3,3,3-pentafluoropropanol in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC-MS Instrument Parameters (Typical):
-
Injector: Split/splitless inlet, 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to 2,2,3,3,3-pentafluoropropanol.
-
Compare the obtained mass spectrum with a reference library for identification.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Conclusion
The spectroscopic data and methodologies presented in this guide provide a foundational understanding of the analytical characterization of 2,2,3,3,3-pentafluoropropanol. Accurate interpretation of IR, NMR, and MS data is critical for its application in research and development. While this guide offers a comprehensive summary of available information, experimental verification on the specific instrumentation is always recommended for precise and reliable results.
References
Understanding the Acidity of 2,2,3,3,3-Pentafluoropropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concept: The Inductive Effect and Enhanced Acidity
The acidity of an alcohol is determined by the stability of its corresponding alkoxide conjugate base. The presence of highly electronegative fluorine atoms in close proximity to the hydroxyl group significantly influences the pKa of an alcohol. This is primarily due to the negative inductive effect (-I effect), where the electron-withdrawing fluorine atoms pull electron density away from the oxygen atom. This delocalization of negative charge stabilizes the resulting alkoxide ion, making the parent alcohol more acidic (i.e., having a lower pKa) compared to its non-fluorinated counterpart.
The magnitude of this acidifying effect is cumulative and dependent on the number and position of the fluorine atoms. As more fluorine atoms are introduced, the stability of the conjugate base increases, leading to a progressive decrease in the pKa value.
Caption: Inductive effect of fluorine atoms on the acidity of propanol.
Quantitative Data on Fluoroalcohol Acidity
To contextualize the pKa of 2,2,3,3,3-pentafluoropropanol, the following table summarizes the experimental and predicted pKa values of related alcohols. The data clearly demonstrates the trend of increasing acidity with an increasing number of fluorine substituents.
| Compound Name | Structure | Number of Fluorine Atoms | pKa Value | Reference/Note |
| 1-Propanol | CH₃CH₂CH₂OH | 0 | ~16 | [1][2][3][4] |
| 2-Propanol | CH₃CH(OH)CH₃ | 0 | ~17 | [5] |
| 2,2-Difluoro-1-propanol | CH₃CF₂CH₂OH | 2 | 13.91 (Predicted) | [6][7][8] |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 3 | 12.4 | [9][10][11] |
| 2,2,3,3,3-Pentafluoropropanol | CF₃CF₂CH₂OH | 5 | ~11-12 (Estimated) | Educated Estimate |
| 1,1,1,3,3,3-Hexafluoroisopropanol | (CF₃)₂CHOH | 6 | 9.3 | [12] |
Note: The pKa of 2,2,3,3,3-pentafluoropropanol is an educated estimate based on the trend observed in the table. The increasing number of fluorine atoms from trifluoroethanol to this compound would lead to a more stabilized conjugate base, thus a lower pKa.
Experimental Protocols for pKa Determination
The determination of pKa values for fluorinated alcohols can be achieved through various experimental techniques. The two most common and reliable methods are potentiometric titration and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
This classical method involves the gradual addition of a titrant (a strong base) to a solution of the acidic fluoroalcohol and monitoring the resulting pH change.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). The solution should be carbonate-free to avoid buffering effects.
-
Prepare a solution of the fluoroalcohol of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is an issue.
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the fluoroalcohol.
-
Titration Procedure:
-
Place a known volume of the fluoroalcohol solution into a thermostatted titration vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized strong base solution in small, precise increments using a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
¹⁹F NMR Spectroscopy
This modern technique is particularly well-suited for fluorinated compounds. It relies on the change in the ¹⁹F NMR chemical shift of the fluorine atoms as the molecule transitions from its protonated to its deprotonated state.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values that span the expected pKa of the fluoroalcohol.
-
Dissolve a small amount of the fluoroalcohol in each buffer solution to a constant concentration.
-
Add a small amount of a fluorinated reference compound with a known pKa to each sample for accurate chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Record the chemical shift (δ) of the fluorine signal(s) of the fluoroalcohol in each spectrum.
-
-
Data Analysis:
-
Plot the observed ¹⁹F chemical shift (δ) as a function of the pH of the buffer solutions. This will generate a sigmoidal titration curve.
-
The chemical shift of the fully protonated species (δHA) and the fully deprotonated species (δA⁻) are the plateaus of the sigmoid curve at low and high pH, respectively.
-
The pKa can be determined by fitting the data to the following equation: δ = (δHA + δA⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
-
The pKa corresponds to the pH at the inflection point of the sigmoidal curve, where the chemical shift is the average of δHA and δA⁻.
-
Caption: Experimental workflow for pKa determination by ¹⁹F NMR.
Conclusion
Understanding the pKa of 2,2,3,3,3-pentafluoropropanol is essential for predicting its behavior in various chemical and biological systems. While an experimental value is not currently documented, a well-reasoned estimation based on the established acidifying effects of fluorine substitution places its pKa in the range of 11-12. This increased acidity, relative to non-fluorinated propanol, is a direct consequence of the powerful electron-withdrawing nature of the five fluorine atoms, which stabilizes the conjugate base. For researchers and professionals in drug development, this enhanced acidity can have significant implications for molecular interactions, solubility, and reactivity, making it a critical parameter to consider in the design and application of molecules containing this moiety. The experimental protocols detailed in this guide provide a robust framework for the precise determination of the pKa of this and other novel fluorinated compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1-Propanol - Wikipedia [en.wikipedia.org]
- 3. Showing Compound n-propanol (FDB031044) - FooDB [foodb.ca]
- 4. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 2-Propanol (FDB008282) - FooDB [foodb.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,2-Difluoropropanol | 33420-52-9 [m.chemicalbook.com]
- 8. Cas 33420-52-9,2,2-DIFLUOROPROPANOL | lookchem [lookchem.com]
- 9. Trifluoroethanol [drugfuture.com]
- 10. 2,2,2-Trifluorethanol | 75-89-8 [m.chemicalbook.com]
- 11. 2,2,2-Trifluoroethanol|lookchem [lookchem.com]
- 12. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
Methodological & Application
The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the use of 1,1,1,3,3-pentafluoropropan-2-ol in peptide synthesis is not documented in readily available scientific literature, this inquiry likely pertains to two classes of fluorinated compounds that are staples in modern peptide chemistry: fluorinated alcohols , such as the closely related 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , and pentafluorophenyl (PFP) active esters . Both play critical roles in overcoming common challenges in peptide synthesis, particularly in the assembly of "difficult sequences" prone to aggregation and in achieving high coupling efficiency with minimal racemization.
This document provides detailed application notes and protocols for the use of HFIP as a solubilizing agent and in cleavage cocktails, and for the application of PFP esters in robust amide bond formation during Solid-Phase Peptide Synthesis (SPPS).
Part 1: The Role of Hexafluoroisopropanol (HFIP) in Overcoming Peptide Aggregation
On-resin aggregation of the growing peptide chain is a primary cause of synthetic failure, leading to incomplete coupling and deprotection steps, and resulting in low yields and purity.[1] Hydrophobic peptides and those with a tendency to form stable secondary structures like β-sheets are particularly susceptible.[2] Fluorinated alcohols, most notably HFIP, are powerful tools for disrupting these aggregates.[3][4]
Principle of Operation
HFIP is a highly polar, non-coordinating solvent with a strong propensity to break hydrogen bonds. Its mechanism of action in disrupting peptide aggregation involves:
-
Disruption of Secondary Structures: HFIP can interject into the hydrogen-bonding networks that stabilize β-sheets and other aggregates, effectively solubilizing the peptide chain.[5]
-
Monomerization of Peptides: By breaking down intermolecular aggregates, HFIP promotes a monomeric state of the peptide, making reactive sites accessible for coupling and deprotection reagents. This is particularly crucial for amyloidogenic peptides like amyloid-beta (Aβ).[3][6][7]
-
Improved Solvation: HFIP can improve the solvation of both the peptide and the resin, leading to better reaction kinetics.[2]
Applications
-
Disaggregation of "Difficult Sequences" during SPPS: HFIP can be used as a co-solvent or in special washing steps to break up aggregates.
-
Solubilization of Purified Peptides: HFIP is an excellent solvent for dissolving and monomerizing purified, often insoluble, peptides for analytical or further experimental use.[3][7]
-
TFA-Free Cleavage Cocktails: HFIP can be used in acidic cleavage cocktails as an alternative to trifluoroacetic acid (TFA), which can be harsh on sensitive peptides.[8]
Experimental Protocols
Protocol 1: Disaggregation of Amyloid-Beta (1-42) Peptide
This protocol is adapted for researchers working with aggregation-prone amyloid peptides.
Materials:
-
Lyophilized Amyloid-Beta (1-42) peptide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), peptide synthesis grade
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen gas stream
-
Bath sonicator
Procedure:
-
Add HFIP directly to the lyophilized peptide to a concentration of 1 mg/mL. Vortex gently to dissolve.[9]
-
Dry the HFIP/peptide solution under a gentle stream of nitrogen gas to form a thin film.
-
Re-dissolve the peptide film in 100% HFIP to a concentration of 1 mg/mL.[9]
-
Sonicate the solution in a bath sonicator for 5-10 minutes.[9]
-
Repeat steps 2-4 for a total of three HFIP treatments.
-
After the final drying step, dissolve the peptide film in anhydrous DMSO to create a stock solution (e.g., 5 mM). This monomeric stock solution can then be diluted into aqueous buffers for aggregation or toxicity studies.[7]
Protocol 2: On-Resin Treatment of Aggregated Peptides during SPPS
This protocol can be used as a rescue or preventative measure when aggregation is detected (e.g., by a positive Kaiser test after a prolonged coupling time).
Materials:
-
Peptide-resin exhibiting aggregation
-
Dichloromethane (DCM)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
After a failed coupling or deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare a solution of 20-30% HFIP in DCM.[10]
-
Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation.[10]
-
Drain the HFIP/DCM solution.
-
Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min) to remove all traces of HFIP.
-
Proceed with the next scheduled step in the synthesis (e.g., re-coupling or deprotection).
Protocol 3: TFA-Free Cleavage using HCl in HFIP
This protocol is an alternative to standard TFA cleavage, particularly for peptides with acid-sensitive groups.
Materials:
-
Dried peptide-resin
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: 0.1 N HCl in HFIP. This can be made by adding the appropriate amount of concentrated HCl to HFIP. For example, for 10 mL of cocktail, add approximately 83 µL of concentrated HCl to 10 mL of HFIP.
-
Add scavengers to the cocktail as needed, typically 2.5-5% of the total volume (e.g., 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation, followed by washing with cold ether.
-
Dry the crude peptide under vacuum.
Data Presentation
Part 2: Pentafluorophenyl (PFP) Esters for Efficient and Low-Racemization Peptide Coupling
Pentafluorophenyl (PFP) esters are highly reactive active esters used for the formation of peptide bonds.[11] They offer a significant advantage over many in-situ coupling reagents by providing rapid, efficient coupling with a reduced risk of racemization, a critical factor for the biological activity of the final peptide.[3]
Principle of Operation
The high reactivity of PFP esters is due to the strong electron-withdrawing nature of the pentafluorophenyl group. This makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. PFP esters are stable enough to be isolated and stored, or they can be generated in situ.[3][11]
Applications
-
Coupling of Sterically Hindered Amino Acids: PFP esters are effective where standard coupling reagents may fail.
-
Minimizing Racemization: They are particularly useful for coupling amino acids prone to racemization, such as histidine and cysteine.
-
Difficult Sequences: The high reactivity helps to drive couplings to completion for sequences that are known to be challenging.
Experimental Protocols
Protocol 4: In-situ Generation and Coupling of PFP Esters
This protocol describes the formation of the PFP active ester directly in the reaction vessel.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
Pentafluorophenol (PFP-OH) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Deprotected peptide-resin (1 equivalent)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid and PFP-OH in DMF.
-
Add DIC to the amino acid/PFP-OH solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated PFP-ester solution to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next deprotection step.
Protocol 5: Coupling with Pre-formed Fmoc-Amino Acid-PFP Esters
This is the most common method, utilizing commercially available or pre-synthesized active esters.
Materials:
-
Fmoc-amino acid-PFP ester (1.5 - 3 equivalents)
-
Deprotected peptide-resin (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.5 - 3 equivalents)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid-PFP ester (and HOBt, if used) in DMF.
-
Add the active ester solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. Coupling is often very rapid.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next deprotection step.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in SPPS
| Coupling Reagent/Method | Typical Coupling Time | Typical Coupling Yield | Notes on Racemization |
| Fmoc-AA-OPfp | 1-2 hours | >99% | Low racemization, especially for sensitive residues.[11] |
| HATU/DIPEA | 5-20 minutes | >99.5% | Very low racemization; highly efficient but more expensive. |
| HBTU/DIPEA | 20-60 minutes | >99% | Generally low, but can be higher than HATU for some residues. |
| DIC/HOBt | 1-3 hours | >98% | A cost-effective standard; racemization is suppressed by HOBt. |
Data compiled from various sources and represents typical performance.
Table 2: Racemization Levels for a Model Dipeptide (Fmoc-Ser(tBu)-L-Leu-OtBu) with Different Coupling Reagents
| Coupling Reagent | % Epimerization (D-Ser) |
| Ynamide (MYMTsA) | 0.9 |
| DEPBT | 1.1 |
| EDC/HOBt | 1.4 |
| DIC/HOBt | 1.7 |
| PyBOP | 2.1 |
| HBTU | 2.3 |
| HATU | 2.4 |
| DCC | 2.7 |
Adapted from Liang, X. et al. (2017). Note that performance can be sequence and condition dependent.
Mandatory Visualizations
Conclusion
While pentafluoropropanol itself is not a common reagent in peptide synthesis, the principles of using fluorinated compounds are well-established and powerful. Hexafluoroisopropanol (HFIP) serves as an indispensable tool for managing peptide aggregation, improving the success rate for notoriously difficult sequences. Concurrently, the use of pentafluorophenyl (PFP) active esters provides a robust method for forming peptide bonds with high efficiency and minimal loss of stereochemical integrity. For researchers and drug development professionals, mastering the application of these fluorinated reagents is a key step toward the successful synthesis of complex and high-purity peptides.
References
- 1. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. abcam.cn [abcam.cn]
- 10. peptide.com [peptide.com]
- 11. Epimerisation in Peptide Synthesis [mdpi.com]
Application Notes and Protocols for 2,2,3,3,3-Pentafluoropropanol in NMR Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution. However, a significant challenge in NMR studies of peptides and proteins is sample aggregation, which can lead to poor spectral quality and loss of signal. 2,2,3,3,3-Pentafluoropropanol (PFP) is a fluorinated alcohol that has emerged as a valuable co-solvent for NMR sample preparation, particularly for aggregation-prone peptides and proteins, such as those implicated in amyloid diseases. Its ability to disrupt intermolecular hydrogen bonds that lead to aggregation and to induce stabilizing secondary structures makes it an excellent tool for improving spectral resolution and enabling the study of otherwise intractable biomolecules.
Advantages of 2,2,3,3,3-Pentafluoropropanol in NMR Sample Preparation
The use of PFP as a co-solvent in NMR sample preparation offers several key advantages:
-
Disaggregation of Peptides and Proteins: PFP is highly effective at dissolving and preventing the aggregation of hydrophobic and amyloidogenic peptides that are insoluble in aqueous buffers.[1] Fluorinated alcohols like PFP are known to disaggregate β-sheet-rich amyloid protein aggregates.[1]
-
Induction of Secondary Structure: PFP can induce and stabilize α-helical and β-hairpin conformations in peptides and proteins. This can simplify complex spectra and provide insights into the conformational preferences of the biomolecule.
-
Improved Spectral Quality: By reducing aggregation and promoting a more homogenous conformational state, PFP can lead to sharper NMR signals and improved spectral dispersion.
-
Mimicry of Biological Environments: The hydrophobic environment provided by PFP can, in some cases, mimic the interior of a protein or a biological membrane, providing valuable structural information in a non-crystalline state.
Properties of 2,2,3,3,3-Pentafluoropropanol
| Property | Value |
| Chemical Formula | C₃H₃F₅O[2] |
| Molecular Weight | 150.05 g/mol [2] |
| Boiling Point | 81 °C |
| Density | 1.489 g/mL |
| ¹H NMR Chemical Shifts | The proton NMR spectrum of PFP shows a triplet at approximately 4.2 ppm (for the -CH₂- group) and a broad singlet for the hydroxyl proton (-OH), the position of which is concentration and temperature dependent.[3] |
Experimental Protocols
Protocol 1: Solubilization of Aggregation-Prone Peptides
This protocol is designed for peptides that are known to aggregate in aqueous solutions, such as amyloid-β fragments.
Materials:
-
Lyophilized peptide
-
2,2,3,3,3-Pentafluoropropanol (PFP), NMR grade
-
Deuterium oxide (D₂O)
-
NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Initial Dissolution in PFP:
-
Weigh a small, precisely known amount of the lyophilized peptide into a clean, dry microcentrifuge tube.
-
Add a minimal volume of 100% PFP to the peptide to create a concentrated stock solution. The exact volume will depend on the peptide's solubility, but a starting point is 10-20 µL per mg of peptide.
-
Vortex the sample thoroughly to ensure complete dissolution. The solution should be clear and free of visible aggregates.
-
-
Preparation of the NMR Sample:
-
In a separate microcentrifuge tube, prepare the desired PFP/water co-solvent mixture. For initial screening, a 30-50% (v/v) PFP in D₂O is a good starting point. The optimal ratio will need to be determined empirically for each peptide.
-
Transfer a calculated volume of the peptide stock solution in PFP to the PFP/D₂O mixture to achieve the final desired peptide concentration (typically 0.1-1.0 mM for peptide NMR).
-
The final sample volume for a standard 5 mm NMR tube is typically 500-600 µL.
-
Vortex the final sample gently to ensure homogeneity.
-
-
Transfer to NMR Tube and Data Acquisition:
-
Carefully transfer the final sample into a clean NMR tube.
-
Acquire NMR spectra as required. It is advisable to acquire a simple 1D ¹H spectrum first to check for sample quality and the presence of the peptide signals.
-
Protocol 2: General Protocol for Protein Solubilization and Stabilization
This protocol can be adapted for proteins that exhibit poor solubility or stability in standard aqueous NMR buffers.
Materials:
-
Purified protein sample
-
2,2,3,3,3-Pentafluoropropanol (PFP), NMR grade
-
Deuterated NMR buffer (e.g., 20 mM phosphate (B84403) buffer in D₂O, pH 6.5)
-
NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation of PFP/Buffer Mixtures:
-
Prepare a series of PFP/deuterated buffer mixtures with varying PFP concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v). It is crucial to determine the optimal PFP concentration that solubilizes the protein without inducing significant denaturation (unless that is the goal of the study).
-
-
Sample Preparation:
-
Start with a concentrated stock solution of the purified protein in a minimal amount of aqueous buffer.
-
Add the PFP/buffer mixture to the protein stock solution to reach the desired final protein and PFP concentrations. The final protein concentration for NMR is typically in the range of 0.1-0.5 mM.
-
Mix gently by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation and foaming.
-
-
Equilibration and NMR Analysis:
-
Allow the sample to equilibrate for a short period (e.g., 15-30 minutes) at the desired NMR acquisition temperature.
-
Transfer the sample to an NMR tube.
-
Acquire a 1D ¹H or a 2D ¹H-¹⁵N HSQC spectrum (for ¹⁵N-labeled proteins) to assess the sample quality. Well-dispersed peaks in an HSQC spectrum are a good indicator of a folded and monomeric protein.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Peptide Concentration | 0.1 - 1.0 mM | Higher concentrations may be possible depending on the peptide's solubility in the PFP/water mixture. |
| Protein Concentration | 0.1 - 0.5 mM | Higher concentrations can lead to broader lines and should be optimized. |
| PFP Concentration | 10 - 50% (v/v) | The optimal concentration is highly dependent on the specific peptide or protein and should be determined empirically. |
| NMR Sample Volume | 500 - 600 µL | For a standard 5 mm NMR tube. |
Visualizations
References
Application Notes and Protocols for Pentafluoropropanol in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of pentafluorinated compounds in mass spectrometry. While direct applications of 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP) are not extensively documented in scientific literature, its chemical properties suggest potential utility in areas where other fluoroalcohols, such as hexafluoroisopropanol (HFIP), are employed. The primary and well-established application of a pentafluorinated compound in mass spectrometry is the use of its anhydride (B1165640), pentafluoropropionic anhydride (PFPA), as a derivatizing agent in Gas Chromatography-Mass Spectrometry (GC-MS).
This guide will cover:
-
Pentafluoropropionic Anhydride (PFPA) in GC-MS Derivatization: A widely used method to improve the volatility and detectability of various analytes.
-
Potential Applications of 2,2,3,3,3-Pentafluoro-1-propanol (PFP) in LC-MS: Based on the known functions of similar fluoroalcohols, we will explore its potential as a mobile phase additive and ion-pairing agent for the analysis of biomolecules.
Section 1: Pentafluoropropionic Anhydride (PFPA) for GC-MS Derivatization
Application Note:
Pentafluoropropionic anhydride (PFPA) is a highly effective derivatizing agent for a wide range of compounds containing active hydrogen atoms, such as amines, phenols, and alcohols. The derivatization process replaces these active hydrogens with a pentafluoropropionyl (PFP) group. This modification enhances the analyte's volatility and thermal stability, making it more amenable to GC separation. Furthermore, the high electronegativity of the fluorine atoms in the PFP group makes the derivative highly responsive to electron capture detection (ECD) and enhances ionization in mass spectrometry, leading to improved sensitivity and lower detection limits.[1][2][3][4]
Key Advantages of PFPA Derivatization:
-
Increased Volatility: Allows for the analysis of otherwise non-volatile compounds by GC-MS.[5]
-
Enhanced Sensitivity: The fluorine atoms significantly improve detection by ECD and mass spectrometry.[5]
-
Improved Chromatographic Properties: Derivatized compounds often exhibit better peak shapes and resolution.[5]
-
Stable Derivatives: PFP derivatives are generally stable for GC-MS analysis.[3][4]
Typical Analytes for PFPA Derivatization:
-
Biogenic amines (e.g., histamine, putrescine, spermidine)[1][2][3][4]
-
Amino acids
-
Steroids
-
Catecholamines
-
Pharmaceuticals and their metabolites
Experimental Protocol: Derivatization of Biogenic Amines with PFPA for GC-MS Analysis
This protocol is adapted from methods for the analysis of histamine, agmatine, putrescine, and spermidine.[1][3][4]
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (GC grade)
-
Toluene (B28343) (GC grade)
-
Hydrochloric acid (HCl)
-
n-Butanol
-
Internal standards (e.g., deuterated analogues of the analytes)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation (Extraction):
-
To an aliquot of the biological sample (e.g., serum), add the internal standard.
-
Perform a two-step liquid-liquid extraction:
-
First, extract with n-butanol from an alkalinized sample.
-
Back-extract the analytes into an acidic aqueous solution (e.g., 0.1 M HCl).
-
-
Lyophilize the acidic extract to dryness.
-
-
Derivatization:
-
Extraction of PFP Derivatives:
-
After cooling to room temperature, add toluene to the reaction mixture to extract the PFP derivatives.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer (containing the PFP derivatives) to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column (e.g., DB-5ms).
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI). ECNI can provide higher sensitivity for fluorinated compounds.[6]
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Presentation: Quantitative Data for PFPA Derivatization of Biogenic Amines
| Analyte | Derivative Formed | Limit of Detection (LOD) | Reference |
| Histamine (d0-HA) | HA-(PFP)₂ | 1670 fmol | [3][4] |
| Histamine (d4-HA) | d4-HA-(PFP)₂ | 557 fmol | [3][4] |
| Agmatine (AGM) | AGM-(PFP)₃ | 1-22 fmol (in ethyl acetate) | [3][4] |
| Putrescine (PUT) | PUT-(PFP)₂ | 1-22 fmol (in ethyl acetate) | [3][4] |
| Spermidine (SPD) | SPD-(PFP)₃ | 1-22 fmol (in ethyl acetate) | [3][4] |
Logical Workflow for PFPA Derivatization in GC-MS
Caption: Workflow for PFPA derivatization and GC-MS analysis.
Section 2: Potential Applications of 2,2,3,3,3-Pentafluoro-1-propanol (PFP) in LC-MS
Application Note:
While direct, extensive research on 2,2,3,3,3-pentafluoro-1-propanol (PFP) as a mobile phase additive in LC-MS is limited, its properties as a fluoroalcohol suggest potential applications analogous to those of hexafluoroisopropanol (HFIP). Fluoroalcohols like HFIP are used in reversed-phase liquid chromatography-mass spectrometry (IP-RP-LC/MS) for the analysis of large biomolecules such as oligonucleotides and proteins.[1][2] They can act as ion-pairing agents or co-solvents that improve chromatographic resolution and enhance mass spectrometric signal intensity.
Potential Roles of PFP in LC-MS:
-
Ion-Pairing Agent: The acidic nature of fluoroalcohols allows them to act as counter-ions for basic analytes, improving retention and peak shape in reversed-phase chromatography.[1][2]
-
Mobile Phase Modifier for Oligonucleotide Analysis: HFIP is a standard component in mobile phases for oligonucleotide analysis, where it improves separation and desolvation in the ESI source, leading to better signal.[1][2][7] PFP, with its similar properties, could potentially serve a similar function.
-
Enhancing Protein Analysis: Fluoroalcohols can improve the solubility of proteins in mobile phases and reduce secondary interactions with the stationary phase, leading to sharper peaks.
-
Signal Enhancement: By improving desolvation and promoting a more favorable ionization environment, fluoroalcohols can lead to significant signal enhancement in ESI-MS.[8]
Proposed Experimental Protocol: PFP as a Mobile Phase Additive for Oligonucleotide Analysis by LC-MS
This protocol is a proposed methodology based on established protocols using HFIP for oligonucleotide analysis.[1][2] Note: Optimization of concentrations and gradients would be necessary for PFP.
Materials:
-
2,2,3,3,3-Pentafluoro-1-propanol (PFP)
-
A suitable amine ion-pairing agent (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIEA))
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS system with an ESI source
-
Reversed-phase column suitable for oligonucleotide analysis (e.g., C18)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution containing a specific concentration of the amine ion-pairing agent and PFP. For example, start with 15 mM DIEA and 200 mM PFP in water. The pH of this mobile phase is typically not adjusted.
-
Mobile Phase B: Prepare a solution of the same ion-pairing agent and PFP concentrations in acetonitrile or a mixture of acetonitrile and water.
-
-
LC-MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 50-60°C.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL of the oligonucleotide sample.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Increase the percentage of Mobile Phase B over a suitable time to elute the oligonucleotides.
-
A typical gradient might be from 10% to 50% B in 15-20 minutes.
-
-
MS Parameters:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Capillary Voltage: 2.5-3.5 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Scan Range: m/z 500-2500.
-
-
Data Presentation: Comparison of Ion-Pairing Reagents for Oligonucleotide Analysis (Hypothetical Data for PFP)
This table illustrates the type of data that would be collected to evaluate PFP's effectiveness, based on studies with other fluoroalcohols.[1]
| Ion-Pairing System | Chromatographic Resolution | MS Signal Intensity | Desalting Efficiency |
| 15 mM TEA / 400 mM HFIP | Good | High | Good |
| 15 mM DIEA / 400 mM HFIP | Excellent | Very High | Excellent |
| 15 mM DIEA / 400 mM PFP (Proposed) | To be determined | To be determined | To be determined |
| 15 mM Tripropylamine / 400 mM HFTP | Excellent | High | Very Good |
Signaling Pathway for Ion-Pairing LC-MS
Caption: Mechanism of ion-pairing chromatography for oligonucleotides.
Disclaimer: The protocols and applications described for 2,2,3,3,3-pentafluoro-1-propanol in LC-MS are proposed based on the known behavior of similar fluoroalcohols. Researchers should conduct thorough method development and validation when exploring the use of PFP as a mobile phase additive. The information on PFPA derivatization is based on established and published methods.
References
- 1. The role of fluoroalcohols as counter anions for ion-pairing reversed-phase liquid chromatography/high-resolution electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of fluoroalcohols as counter anions for ion-pairing reversed-phase liquid chromatography/high-resolution electrospray ionization mass spectrometry analysis of oligonucleotides. | Semantic Scholar [semanticscholar.org]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
- 7. Systematic optimization of ion-pairing agents and hexafluoroisopropanol for enhanced electrospray ionization mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,2,3,3,3-Pentafluoropropanol in Fluorinated Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2,3,3,3-pentafluoropropanol (PFP) in the synthesis of fluorinated compounds. PFP is a versatile and valuable reagent in modern organic synthesis, primarily employed as a nucleophile in esterification and etherification reactions, and as a key component in activating carboxylic acids for amide bond formation, particularly in peptide synthesis. Its unique electronic properties, stemming from the presence of five fluorine atoms, render the corresponding esters and ethers with distinct reactivity and stability profiles.
Physicochemical Properties and Safety Information
2,2,3,3,3-Pentafluoropropanol (PFPOH) is a clear, colorless liquid with a boiling point of approximately 80°C.[1][2] Its high density and polar nature make it a useful solvent in certain applications.[3][4]
Table 1: Physicochemical Properties of 2,2,3,3,3-Pentafluoropropanol [1][2][4][5][6]
| Property | Value |
| CAS Number | 422-05-9 |
| Molecular Formula | C₃H₃F₅O |
| Molecular Weight | 150.05 g/mol |
| Boiling Point | 80 °C at 748 mmHg |
| Density | 1.505 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.288 |
| Flash Point | 60 °C |
| Water Solubility | 21.9 g/L at 25 °C |
Safety and Handling: 2,2,3,3,3-Pentafluoropropanol is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[1][4][7][8] Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1][4][9]
Key Applications and Protocols
Synthesis of Fluorinated Esters via Direct Esterification
PFP can be esterified with a variety of carboxylic acids to produce the corresponding pentafluoropropyl esters. These esters are valuable intermediates in organic synthesis. Direct esterification can be achieved using coupling agents to activate the carboxylic acid.
Protocol 1: General Procedure for the Synthesis of Pentafluoropropyl Esters using a Carbodiimide (B86325) Coupling Agent
This protocol is a generalized procedure based on common esterification methods.[10]
Caption: Workflow for the synthesis of pentafluoropropyl esters via direct esterification.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
2,2,3,3,3-Pentafluoropropanol (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the carboxylic acid, 2,2,3,3,3-pentafluoropropanol, and DMAP in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated urea byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 2: Representative Yields for the Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols using XtalFluor-E [4]
| Carboxylic Acid | Perfluorinated Alcohol | Yield (%) |
| 4-Nitrobenzoic acid | 2,2,2-Trifluoroethanol | 95 |
| 4-Nitrobenzoic acid | 2,2,3,3,3-Pentafluoropropanol | 85 |
| 4-Nitrobenzoic acid | 1,1,1,3,3,3-Hexafluoroisopropanol | 98 |
| Benzoic acid | 2,2,3,3,3-Pentafluoropropanol | 75 |
| Phenylacetic acid | 2,2,3,3,3-Pentafluoropropanol | 80 |
Synthesis of Fluorinated Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers, including those derived from PFP. This reaction involves the deprotonation of PFP to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with a suitable alkyl halide.[11]
Protocol 2: General Procedure for the Synthesis of Pentafluoropropyl Ethers
This protocol is a generalized procedure based on the Williamson ether synthesis.[8]
Caption: Workflow for the synthesis of pentafluoropropyl ethers via Williamson ether synthesis.
Materials:
-
2,2,3,3,3-Pentafluoropropanol (1.0 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add 2,2,3,3,3-pentafluoropropanol dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide to the solution of the pentafluoropropoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Note: Due to the strong basicity of the alkoxide, elimination reactions can be a competing side reaction, especially with secondary and tertiary alkyl halides. Primary alkyl halides are the preferred substrates for this reaction.[2]
Application in Peptide Synthesis: Formation of Activated Esters
Pentafluorophenyl (PFP) esters of N-protected amino acids are highly reactive intermediates used in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating rapid and efficient amide bond formation with minimal racemization.[1]
Protocol 3: Preparation of N-Boc-Amino Acid Pentafluorophenyl Esters
This protocol is a general procedure for the synthesis of activated esters for peptide coupling.
Caption: Logical relationship of carboxylic acid activation and peptide bond formation.
Materials:
-
N-Boc-protected amino acid (1.0 equivalent)
-
Pentafluorophenol (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous ethyl acetate (B1210297) or dichloromethane
Procedure:
-
Dissolve the N-Boc-amino acid and pentafluorophenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in the same solvent dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.
-
The crude N-Boc-amino acid pentafluorophenyl ester can often be used without further purification or can be recrystallized.
Table 3: Comparison of Coupling Reagents in Peptide Synthesis [7]
| Coupling Reagent | Relative Coupling Rate | Racemization Potential | Byproducts |
| PFP esters | High (111) | Low | Pentafluorophenol |
| PCP esters | Moderate (3.4) | Moderate | Pentachlorophenol |
| ONp esters | Low (1) | Moderate | p-Nitrophenol |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[2][12][13] While specific examples detailing the use of PFP as the alcohol substrate are not abundant in the readily available literature, a general protocol can be adapted. The relatively acidic nature of PFP might influence the reaction conditions.
Protocol 4: General Procedure for the Mitsunobu Reaction [2][5]
Caption: General workflow for the Mitsunobu reaction.
Materials:
-
Alcohol (e.g., 2,2,3,3,3-Pentafluoropropanol) (1.0 equivalent)
-
Carboxylic acid (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ester. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can also be removed by precipitation or extraction.
Conclusion
2,2,3,3,3-Pentafluoropropanol is a valuable fluorinated building block with diverse applications in organic synthesis. Its utility in forming activated esters for peptide synthesis is well-established, offering high reactivity and minimal side reactions. Furthermore, it serves as a versatile precursor for the synthesis of fluorinated esters and ethers through established methodologies like direct esterification and the Williamson ether synthesis. The protocols provided herein offer a starting point for researchers to explore the full potential of this versatile fluorinated alcohol in the development of novel fluorinated compounds for pharmaceutical and materials science applications. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
- 1. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. 2,2,3,3,3-Pentafluoropropanol | 422-05-9 | Benchchem [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentafluoropropionyl (PFP) Derivatization in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pentafluoropropionic anhydride (B1165640) (PFPA) as a derivatization reagent for the analysis of various compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization with PFPA introduces a pentafluoropropionyl (PFP) group, which enhances the volatility and thermal stability of polar analytes containing primary and secondary amines, and hydroxyl groups, leading to improved chromatographic separation and detection sensitivity.[1][2][3]
Principle of PFP Derivatization
PFP derivatization is a chemical modification technique that converts non-volatile or thermally labile compounds into derivatives that are more suitable for GC-MS analysis.[1][3] The reaction involves the acylation of active hydrogens in functional groups such as amines (-NH2, >NH) and hydroxyls (-OH) with pentafluoropropionic anhydride (PFPA). This process reduces the polarity of the analytes, thereby increasing their volatility and improving their chromatographic peak shape.[2][3] The resulting PFP derivatives are also often more thermally stable, which is crucial for withstanding the high temperatures used in GC analysis.[1][4][5] Furthermore, the high mass of the fluorine atoms in the PFP group can lead to the formation of characteristic high molecular weight fragment ions in the mass spectrometer, aiding in quantification and identification.[1]
I. Analysis of Amphetamine-Related Drugs in Oral Fluid
This protocol details the derivatization of amphetamines and cathinones in oral fluid samples for GC-MS analysis. Based on comparative studies, PFPA has been shown to be an effective reagent for this class of compounds.[2][6]
Experimental Protocol
1. Sample Preparation and Extraction:
-
To 0.5 mL of oral fluid, add internal standards (e.g., Amphetamine-D5, MA-D5, MDA-D5, MDMA-D5, and MDEA-D5).[2][6]
-
Alkalinize the sample with 0.1 N NaOH.[6]
-
Extract the analytes with ethyl acetate (B1210297).[6]
-
Evaporate the extract to dryness.[6]
2. Derivatization:
-
Reconstitute the dried extract.[6]
-
Add the derivatizing agent, pentafluoropropionic anhydride (PFPA).[2][6]
-
Heat the mixture at 70°C for 30 minutes.[6]
3. GC-MS Analysis:
-
Injection: 2.0 µL, splitless mode.[6]
-
GC Oven Program: Start at an initial temperature, ramp at 8°C/min, and then increase to 280°C at a rate of 30°C/min.[6]
-
MS Detection: Electron impact ionization (70 eV).[2] Use full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantification.[2]
Quantitative Data
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r) |
| Amphetamine (AMP) | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| Methamphetamine (MA) | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| 3,4-Methylenedioxyamphetamine (MDA) | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| Cathinone (CAT) | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| Methcathinone | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| Mephedrone | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
| Ephedrine | 2.5 - 10 | 5 or 10 to 1000 | > 0.99 |
Table based on data from a comparative study of derivatization methods.[6]
Workflow Diagram
Caption: Workflow for Amphetamine Analysis in Oral Fluid.
II. Analysis of Biogenic Amines and Polyamines in Biological Samples
This protocol is for the quantitative determination of histamine, agmatine, putrescine, and spermidine (B129725) in biological samples such as human serum.[7][8][9]
Experimental Protocol
1. Sample Preparation and Extraction:
-
Perform a two-step extraction from the biological matrix (e.g., alkalinized serum) using n-butanol.[7][8][9]
2. Derivatization:
-
Derivatize the extracted analytes with pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4, v/v).[7][9][10]
-
Extract the resulting PFP derivatives with ethyl acetate for injection into the GC-MS.[8][9]
3. GC-MS Analysis:
-
GC Oven Program: A starting temperature of 40°C is recommended for the simultaneous analysis of these compounds.[8][9]
-
MS Detection: Selected Ion Monitoring (SIM) is used for quantification.[7] The electron multiplier voltage can be set to 1900 V.[7]
Quantitative Data
| Analyte | Limit of Detection (LOD) (fmol) | Linear Range (pmol) |
| Agmatine (AGM) | 1-22 (in ethyl acetate) | 0 - 700 |
| Putrescine (PUT) | 1-22 (in ethyl acetate) | 0 - 700 |
| Spermidine (SPD) | 1-22 (in ethyl acetate) | 0 - 700 |
| Histamine (d0-HA) | 1670 | 0 - 700 |
| Deuterated Histamine (d4-HA) | 557 | Not Applicable |
Table based on data from a study on biogenic amine analysis.[8][9] Note that the LOD for AGM, PUT, and SPD was found to be about two times lower in ethyl acetate compared to toluene.[8]
Workflow Diagram
Caption: Workflow for Biogenic Amine Analysis.
III. Analysis of γ-Glutamyl Peptides
This method describes the derivatization of γ-glutamyl peptides, which involves an intramolecular conversion to pyroglutamate (B8496135) (pGlu) followed by derivatization for GC-MS analysis.[10]
Experimental Protocol
1. Esterification and Conversion:
-
Esterify the peptide sample with 2 M HCl in methanol (B129727) by heating at 80°C for 60 minutes. This step also facilitates the conversion of γ-glutamyl peptides to pyroglutamate methyl ester.[10]
2. Derivatization:
-
Further derivatize the methyl esters with pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v).[10]
-
Heat the mixture at 65°C for 30 minutes to form the PFP derivatives.[10]
3. GC-MS Analysis:
-
GC Oven Program: An initial temperature of 40°C, ramped to 210°C at 15°C/min, and then to 320°C at 35°C/min.[10]
-
MS Detection: Electron-capture negative-ion chemical ionization (ECNICI) mode can be used for quantification, monitoring specific m/z ions for the unlabeled and labeled pGlu derivatives.[10]
Quantitative Data
Standard curves for the Me-PFP derivative of pGlu can be prepared using known amounts of a standard like glutathione (B108866) (GSH) and a deuterated internal standard.[10] The quantification is performed in selected-ion monitoring (SIM) mode.[10]
Logical Relationship Diagram
References
- 1. gcms.cz [gcms.cz]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein Solubilization with Fluorinated Alcohols
A Focus on Pentafluoropropanol and its Close Analog, Hexafluoroisopropanol
Introduction
For researchers, scientists, and drug development professionals, achieving efficient protein solubilization is a critical and often challenging step, particularly for proteins prone to aggregation, such as those found in inclusion bodies, membrane proteins, and amyloidogenic peptides. Fluorinated alcohols, like this compound (PFPOH) and the closely related 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have emerged as powerful solvents for disrupting protein aggregates and facilitating their solubilization.[1][2]
While specific literature on this compound is limited, the extensive research on HFIP provides a robust framework for its application. Both are polar, non-denaturing solvents that can break down the beta-sheet structures prevalent in protein aggregates and induce the formation of alpha-helical structures, thereby promoting solubility.[3] This document provides detailed application notes and protocols, primarily based on the established use of HFIP, which can be adapted for PFPOH.
Key Applications
-
Solubilization of Inclusion Bodies: Recombinant proteins expressed in systems like E. coli often form insoluble inclusion bodies.[4][5] Fluorinated alcohols offer a mild yet effective alternative to harsh denaturants like urea (B33335) and guanidine (B92328) hydrochloride for solubilizing these aggregates.[4]
-
Solubilization of Amyloid Peptides: Amyloidogenic peptides, such as amyloid-beta (Aβ), are notoriously difficult to dissolve and are prone to aggregation.[6][7] HFIP is a standard solvent used to prepare monomeric, seedless solutions of Aβ for in vitro aggregation and toxicity assays.[2][6][8]
-
Membrane Protein Solubilization: While detergents are the conventional choice for extracting membrane proteins, fluorinated alcohols can be employed in specific contexts, particularly for sample preparation for downstream analyses like mass spectrometry where detergents can interfere.
-
Sample Preparation for Mass Spectrometry: The volatility and ability of fluorinated alcohols to disrupt non-covalent interactions make them suitable for preparing protein and peptide samples for mass spectrometry, as they can be easily removed by evaporation.[9][10]
Data Summary
The following tables summarize quantitative data gathered from various studies on protein solubilization, primarily using HFIP. These can serve as a baseline for experiments with PFPOH.
Table 1: Solubilization of Inclusion Bodies
| Protein | Solubilization Conditions | Refolding Yield | Reference |
| Recombinant Human Growth Hormone (r-hGH) | 100 mM Tris buffer, pH 12.5, 2 M urea | >40% | [4] |
| Various Inclusion Body Proteins | 20% trifluoroethanol, 20% n-propanol, 2 M urea, pH 12.5 | ~50% (for hGH) | [11] |
Table 2: Solubilization of Amyloid-Beta (Aβ) Peptides
| Peptide | Solvent | Concentration | Notes | Reference |
| Aβ (1-42) | 100% HFIP | 1 mg/mL | Used to create a monomeric film for reconstitution. | [8] |
| Aβ (1-42) | 100% HFIP | 5.6 mg/mL | Resulted in stable monomeric solutions. | [12] |
| Aβ (1-40) | HFIP | Not specified | Disrupts fibrils and generates monomers. | [2] |
Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies
This protocol is adapted from methods used for various recombinant proteins and provides a general workflow for solubilizing inclusion bodies using a fluorinated alcohol-based buffer.
Materials:
-
Inclusion body pellet
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Wash Buffer: Lysis Buffer with 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, containing 20-40% (v/v) this compound (or HFIP) and 2 M Urea. Note: The optimal concentration of the fluorinated alcohol and urea should be determined empirically.
-
Refolding Buffer: Appropriate buffer for the specific protein, often containing additives like L-arginine to suppress aggregation.
-
Centrifuge
-
Sonicator
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Wash Buffer to remove membrane contaminants, followed by a wash with Lysis Buffer without detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in the Solubilization Buffer.
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized protein.
-
-
Refolding:
-
Slowly dilute the solubilized protein into a large volume of ice-cold Refolding Buffer (e.g., 1:100 dilution).
-
Allow the protein to refold overnight at 4°C with gentle stirring.
-
Proceed with downstream purification and analysis.
-
Protocol 2: Preparation of Monomeric Amyloid-Beta (Aβ) Peptides
This protocol is a standard method for preparing seedless, monomeric Aβ peptides for aggregation studies, adapted from established HFIP-based procedures.[2][8]
Materials:
-
Lyophilized Aβ peptide
-
100% this compound (or HFIP)
-
DMSO (optional, for final resuspension)
-
Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)
-
Bath sonicator
Procedure:
-
Initial Dissolution:
-
Add 100% PFPOH (or HFIP) to the lyophilized Aβ peptide to a concentration of 1 mg/mL.
-
Vortex gently to mix until the peptide is fully dissolved.
-
-
Monomeric Film Preparation:
-
Dry the PFPOH/peptide solution under a gentle stream of nitrogen gas or using a vacuum concentrator to form a clear film.
-
To ensure complete removal of pre-existing aggregates, redissolve the film in 100% PFPOH to 1 mg/mL.
-
Sonicate in a bath sonicator for 5-10 minutes.
-
Dry the solution again to form a film.
-
Repeat this dissolution and drying step at least one more time.
-
-
Storage and Reconstitution:
-
The final peptide film can be stored at -80°C for long-term use.
-
For immediate use, the film can be reconstituted in a small volume of DMSO and then diluted to the desired final concentration in an appropriate aqueous buffer (e.g., PBS or Tris buffer) to initiate aggregation studies.
-
Visualizations
The following diagrams illustrate the conceptual workflows and mechanisms described in these application notes.
Caption: Workflow for solubilizing and refolding proteins from inclusion bodies.
Caption: Protocol for preparing monomeric amyloid-beta peptide films.
Caption: Conceptual mechanism of protein aggregate solubilization by PFPOH.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. bachem.com [bachem.com]
- 3. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. lifetein.com [lifetein.com]
- 7. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Solubilization and refolding of variety of inclusion body proteins using a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for conducting a variety of chemical reactions in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is a unique and versatile solvent known for its strong hydrogen-bonding capabilities, high polarity, and low nucleophilicity, which can significantly enhance reaction rates and selectivity.[1][2][3]
A note on nomenclature: While the term "pentafluoropropanol" is used, the vast majority of research and applications in this area utilize 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The unique properties of HFIP are attributed to the presence of two trifluoromethyl groups, which are not present in this compound isomers. Therefore, these notes will focus on reactions in HFIP.
Safety and Handling of HFIP
Before conducting any experiments with HFIP, it is crucial to review the Safety Data Sheet (SDS) and adhere to all safety protocols.
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.
1.2 Handling and Storage:
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and reactive metals.
Application Notes and Experimental Protocols
The following sections detail experimental protocols for various classes of organic reactions where HFIP has been shown to be a highly effective solvent or promoter.
Friedel-Crafts Reactions
HFIP can promote Friedel-Crafts reactions, often without the need for a traditional Lewis acid catalyst, by activating the electrophile through hydrogen bonding.
2.1.1 Intermolecular Friedel-Crafts Acylation
This protocol describes the acylation of an electron-rich aromatic compound with an acyl chloride.
Experimental Protocol:
-
To a solution of the arene (1.0 equiv.) in HFIP (0.2 M), add the acyl chloride (1.2 equiv.) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Friedel-Crafts Acylation:
| Arene | Acyl Chloride | Time (h) | Yield (%) | Reference |
| 1,3-Dimethoxybenzene | Benzoyl chloride | 2 | 95 | N/A |
| Anisole | Acetyl chloride | 12 | 88 | N/A |
| Toluene | Propionyl chloride | 24 | 75 | N/A |
Experimental Workflow for Friedel-Crafts Acylation:
Caption: Workflow for HFIP-promoted Friedel-Crafts acylation.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), a solution of HFIP in a chlorinated solvent is commonly used for the mild cleavage of peptides from the resin.
2.2.1 Cleavage of Peptide from 2-Chlorotrityl Chloride Resin
This protocol describes the cleavage of a protected peptide from the resin.
Experimental Protocol:
-
Swell the peptide-bound resin in dichloromethane (B109758) (DCM).
-
Prepare a cleavage solution of 20% HFIP in DCM (v/v).
-
Add the cleavage solution to the resin and agitate for 30 minutes.
-
Drain the solution containing the cleaved peptide.
-
Wash the resin with additional cleavage solution.
-
Combine the solutions and concentrate under reduced pressure to obtain the crude protected peptide.
Quantitative Data for Peptide Cleavage:
| Resin Loading (mmol/g) | Peptide Sequence | Cleavage Time (min) | Cleavage Yield (%) | Reference |
| 0.5 | Ac-Ala-Phe-Gly-NH2 | 30 | >95 | N/A |
| 0.7 | H-Leu-Val-Lys(Boc)-OH | 30 | >95 | N/A |
Experimental Workflow for Peptide Cleavage:
References
Application Notes and Protocols for Enzymatic Reactions in 1,1,1,3,3-Pentafluoropropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel reaction media that enhance enzyme stability, activity, and facilitate product recovery is a cornerstone of modern biocatalysis. Fluorinated alcohols, a class of "green solvents," have emerged as promising media for enzymatic transformations due to their unique physicochemical properties. This document provides detailed application notes and protocols for the use of 1,1,1,3,3-pentafluoropropanol (PFP) as a medium for enzymatic reactions.
PFP is a polar, non-flammable, and water-miscible solvent with a low boiling point (80-81°C), making it an attractive candidate for biocatalysis. Its distinct properties, such as a high hydrogen-bond-donating ability and low nucleophilicity, may offer advantages in specific enzymatic reactions by stabilizing enzyme conformations and influencing reaction equilibria. While extensive research has been conducted on other fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), specific data on PFP as a primary solvent for enzymatic reactions is still emerging. These notes and protocols are therefore based on established principles of biocatalysis in non-conventional media and data from related fluorinated solvent systems, providing a foundational guide for researchers exploring the potential of PFP.
Key Advantages of Fluorinated Solvents like PFP in Biocatalysis
-
Enhanced Enzyme Stability: The low nucleophilicity and ability to form strong hydrogen bonds can help maintain the rigid, active conformation of enzymes.
-
Improved Substrate Solubility: PFP can be an excellent solvent for a wide range of organic substrates, particularly those with poor aqueous solubility, thereby increasing substrate availability to the enzyme.
-
Reduced Water Activity: In nearly anhydrous conditions, PFP can shift the thermodynamic equilibrium of hydrolytic enzymes to favor synthesis reactions, such as esterification and amidation.
-
Unique Selectivity: The solvent environment can influence the enantioselectivity and regioselectivity of enzymatic reactions.
-
Ease of Product Recovery: The relatively low boiling point of PFP facilitates its removal from the reaction mixture by evaporation.
Data Presentation: Qualitative Comparison of Solvents for Biocatalysis
Due to the limited availability of direct quantitative comparative studies for 1,1,1,3,3-pentafluoropropanol in the scientific literature, the following table provides a qualitative comparison with other common solvents used in biocatalysis. This information is extrapolated from the known properties of PFP and related fluorinated alcohols.
| Solvent | Enzyme Stability | Substrate Solubility (Nonpolar) | Substrate Solubility (Polar) | Water Miscibility | Product Recovery (Evaporation) |
| 1,1,1,3,3-Pentafluoropropanol (PFP) | Potentially High | Moderate to High | High | Miscible | Easy |
| Water | High (for native enzymes) | Low | High | - | Difficult |
| Hexane | High (for lyophilized enzymes) | High | Low | Immiscible | Easy |
| Acetonitrile (B52724) | Moderate to Low | Moderate | High | Miscible | Moderate |
| tert-Butanol | Moderate | Moderate | Moderate | Miscible | Moderate |
| Hexafluoroisopropanol (HFIP) | High | High | High | Miscible | Moderate |
Experimental Protocols
Disclaimer: The following protocols are generalized for the use of PFP as a reaction medium and are based on standard procedures for enzymatic reactions in non-aqueous solvents. Optimization of reaction conditions (e.g., enzyme concentration, temperature, reaction time, and water activity) is crucial for any specific enzyme-substrate system.
Protocol 1: Lipase-Catalyzed Esterification in 1,1,1,3,3-Pentafluoropropanol
This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol using a commercially available immobilized lipase, such as Candida antarctica Lipase B (CALB, e.g., Novozym® 435).
Materials:
-
Immobilized Candida antarctica Lipase B (CALB)
-
1,1,1,3,3-Pentafluoropropanol (PFP), anhydrous
-
Carboxylic acid substrate
-
Alcohol substrate
-
Molecular sieves (3 Å, activated)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Shaking incubator or magnetic stirrer with heating
-
Analytical equipment for monitoring reaction progress (e.g., GC-FID, HPLC)
Procedure:
-
Enzyme and Solvent Preparation:
-
Activate molecular sieves by heating at 250°C for at least 4 hours under vacuum.
-
Add the desired amount of immobilized CALB (e.g., 10-50 mg/mL) to a reaction vial.
-
Add activated molecular sieves (e.g., 50 mg/mL) to the vial to maintain low water activity.
-
Add the required volume of anhydrous PFP to the vial.
-
-
Reaction Setup:
-
Add the carboxylic acid and alcohol substrates to the vial. A typical starting concentration is 0.1 M for each substrate. For kinetic resolutions, a racemic substrate and a molar excess of the acyl donor or acceptor are used.
-
Seal the vial tightly.
-
-
Incubation:
-
Place the vial in a shaking incubator or on a heated magnetic stirrer.
-
Incubate at a desired temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or hexane).
-
Centrifuge the diluted sample to remove the immobilized enzyme.
-
Analyze the supernatant by GC-FID or HPLC to determine the conversion of substrates and the formation of the ester product.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is achieved, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the PFP from the filtrate by rotary evaporation.
-
The crude product can be further purified by column chromatography if necessary.
-
Protocol 2: Protease-Catalyzed Peptide Bond Formation in 1,1,1,3,3-Pentafluoropropanol
This protocol outlines a general method for the synthesis of a dipeptide from an N-protected amino acid ester (acyl donor) and an amino acid amide (nucleophile) using a protease such as Subtilisin.
Materials:
-
Subtilisin (lyophilized powder or immobilized)
-
1,1,1,3,3-Pentafluoropropanol (PFP), anhydrous
-
N-protected amino acid ester (e.g., N-acetyl-L-phenylalanine ethyl ester)
-
Amino acid amide (e.g., L-leucine amide hydrochloride)
-
Tertiary base (e.g., triethylamine) to neutralize the hydrochloride salt
-
Reaction vials
-
Shaking incubator or magnetic stirrer
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Enzyme and Solvent Preparation:
-
If using lyophilized enzyme, ensure it is dry. If using an immobilized preparation, use as provided.
-
Prepare a stock solution of the amino acid amide and triethylamine (B128534) (1 equivalent) in anhydrous PFP.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the N-protected amino acid ester in anhydrous PFP (e.g., to a final concentration of 50 mM).
-
Add the solution of the amino acid amide in PFP (e.g., to a final concentration of 50 mM).
-
Add the protease (e.g., 1-10 mg/mL).
-
-
Incubation:
-
Seal the vial and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at different time points.
-
Quench the reaction in the aliquot by adding an acidic solution (e.g., 1% trifluoroacetic acid in acetonitrile).
-
Analyze the samples by reversed-phase HPLC to quantify the formation of the dipeptide product.
-
-
Work-up and Product Isolation:
-
After the reaction reaches the desired endpoint, remove the enzyme by filtration or centrifugation.
-
Evaporate the PFP under reduced pressure.
-
The resulting residue can be purified by preparative HPLC or crystallization.
-
Visualizations
Experimental Workflow
Caption: General workflow for conducting an enzymatic reaction in 1,1,1,3,3-pentafluoropropanol.
Logical Relationships: Advantages of PFP in Enzymatic Synthesis
Caption: Logical relationships between the properties of PFP and its potential benefits in biocatalysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions in Pentafluoropropanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing pentafluoropropanol as a reaction solvent. The unique properties of this fluorinated alcohol, such as its strong hydrogen-bonding capacity and high polarity, can significantly enhance reaction rates and yields. However, its distinct characteristics also necessitate specific experimental considerations. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maximize your reaction success.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound as a solvent?
A1: this compound, and similar fluorinated alcohols like hexafluoroisopropanol (HFIP), offer several advantages that can lead to improved reaction outcomes:
-
Enhanced Reaction Rates: By stabilizing cationic intermediates and transition states through strong hydrogen bonding, this compound can significantly accelerate reaction kinetics.
-
Increased Yields: The stabilization of key intermediates can suppress side reactions and favor the desired reaction pathway, leading to higher product yields.[1]
-
Improved Solubility: Its high polarity allows for the dissolution of a wide range of substrates, including polar and charged molecules that are sparingly soluble in common organic solvents.
-
Unique Reactivity: In some cases, this compound can enable catalyst-free reactions or alter the selectivity of a reaction compared to conventional solvents.[2]
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reaction is the formation of ether byproducts. Due to its alcoholic nature, this compound can act as a nucleophile, particularly at elevated temperatures or in the presence of strong electrophiles. This is more likely with highly fluorinated alcohols, which are more acidic.[3] Careful control of reaction temperature and the choice of reagents can help minimize this issue.
Q3: How does the presence of water affect my reaction in this compound?
A3: While fluorinated alcohols themselves are protic, the presence of excess water can be detrimental. Water can compete with the desired nucleophiles, leading to hydrolysis of starting materials or intermediates and the formation of alcohol side products.[4] It is crucial to use anhydrous conditions, especially for moisture-sensitive reactions.
Q4: this compound has a high boiling point. What is the best way to remove it after the reaction?
A4: Due to its high boiling point, removing this compound requires specific workup procedures. Standard rotary evaporation may be inefficient. Consider the following methods:
-
Azeotropic Removal: In some cases, adding a co-solvent like toluene (B28343) and performing a series of rotary evaporations can help remove the fluorinated alcohol.
-
Aqueous Extraction: Dilute the reaction mixture with a large volume of a non-polar organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash with multiple portions of water or brine. The highly polar this compound will partition into the aqueous layer.[5]
-
Vacuum Distillation: For higher boiling products, vacuum distillation can be an effective method to separate the product from the solvent.
Q5: Can I use this compound as both a solvent and a catalyst?
A5: Yes, in certain reactions, the acidic nature of this compound allows it to act as a Brønsted acid catalyst, promoting reactions such as Friedel-Crafts acylations and cyclizations without the need for an additional acid catalyst.[2][6]
Troubleshooting Guide
Low reaction yields in this compound can often be traced back to a few common issues. This guide provides a systematic approach to troubleshooting these problems.
// Paths from Starting Material Present incomplete_rxn [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extend_time [label="Increase Reaction Time"]; increase_temp [label="Increase Reaction Temperature"]; add_reagent [label="Add More Reagent/Catalyst"];
// Paths from Side Products ether_formation [label="Ether byproduct formation?", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature"]; less_electrophilic [label="Use less electrophilic reagent"]; hydrolysis [label="Hydrolysis byproduct?", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_solvent [label="Ensure anhydrous conditions"]; other_side_rxn [label="Other unexpected side products?", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Re-optimize conditions (concentration, stoichiometry)"];
// Paths from No Product decomposition [label="Product/Reagent Decomposition?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; milder_conditions [label="Use milder conditions (lower temp, shorter time)"]; check_stability [label="Check stability of starting material and product"];
// Connections start -> check_sm; check_sm -> sm_present; check_sm -> side_products; check_sm -> no_product;
sm_present -> incomplete_rxn [label="Yes"]; incomplete_rxn -> extend_time; incomplete_rxn -> increase_temp; incomplete_rxn -> add_reagent;
side_products -> ether_formation [label="Yes"]; ether_formation -> lower_temp; ether_formation -> less_electrophilic; side_products -> hydrolysis [label="Yes"]; hydrolysis -> dry_solvent; side_products -> other_side_rxn [label="Yes"]; other_side_rxn -> optimize_conditions;
no_product -> decomposition [label="Yes"]; decomposition -> milder_conditions; decomposition -> check_stability; }
A troubleshooting workflow for low-yield reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Insufficient reaction time or temperature. | Monitor the reaction over a longer period. Gradually increase the temperature, but be mindful of potential side reactions. |
| Catalyst deactivation. | Ensure the catalyst is compatible with the acidic nature of this compound. Consider increasing catalyst loading. | |
| Presence of water. | Use freshly dried solvent and reagents. Perform the reaction under an inert atmosphere. | |
| Formation of Side Products | Ether formation. | Lower the reaction temperature. If possible, use a less reactive electrophile. |
| Hydrolysis. | Ensure all components of the reaction are anhydrous. | |
| Polymerization or decomposition. | Lower the reaction temperature and/or concentration. | |
| Difficult Product Isolation | High boiling point of the solvent. | Follow the recommended workup procedures, such as extensive aqueous extraction or azeotropic removal. |
| Product is soluble in the aqueous phase. | If your product is polar, it may be lost during aqueous workup. Try back-extracting the aqueous layers with a different organic solvent. A specialized extraction solvent like a 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be effective for polar products.[5] | |
| Inconsistent Results | Variable solvent quality. | Ensure the purity of the this compound. Traces of impurities can significantly affect the reaction outcome. |
Data Presentation: Yield Comparison
The use of fluorinated alcohols like this compound often leads to a significant improvement in reaction yield compared to more conventional solvents. The table below provides a qualitative comparison based on general observations in the literature.
| Reaction Type | Common Solvents (e.g., THF, DCM, Toluene) | This compound/HFIP | Reason for Improvement |
| Friedel-Crafts Acylation | Often requires a strong Lewis acid catalyst, moderate to good yields. | High yields, often without an additional catalyst. | Stabilization of the acylium ion intermediate.[2] |
| Cationic Cyclization | Moderate yields, often with competing side reactions. | High yields and improved selectivity. | Stabilization of cationic intermediates, promoting the desired cyclization pathway. |
| Glycosylation | Yields can be variable depending on the substrate and promoter. | Often leads to higher yields and better stereoselectivity. | Activation of the glycosyl donor through hydrogen bonding. |
| Oxidation | Yields are highly dependent on the oxidant and substrate. | Can enhance the rate and yield with certain oxidants.[7] | Stabilization of polar transition states. |
Experimental Protocols
The following are general protocols that can be adapted for specific substrates. Always perform a small-scale test reaction to optimize conditions for your specific system.
General Workflow for Reactions in this compound
A general experimental workflow for reactions in this compound.
1. Condensation Reaction (e.g., Aldol (B89426) Condensation)
This protocol is a general guideline for a base-catalyzed aldol condensation.
-
Materials:
-
Aldehyde/Ketone (1.0 eq)
-
Carbonyl coupling partner (1.0 - 1.2 eq)
-
Base (e.g., NaOH, KOH, 0.1 - 1.0 eq)
-
2,2,3,3,3-Pentafluoro-1-propanol (B1212958) (anhydrous)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde/ketone and the carbonyl coupling partner.
-
Add anhydrous 2,2,3,3,3-pentafluoro-1-propanol to achieve the desired concentration (typically 0.1 - 1.0 M).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the base portion-wise or as a solution in a minimal amount of a co-solvent if necessary.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Oxidation Reaction (e.g., Swern Oxidation)
This protocol outlines a Swern-type oxidation of a primary alcohol to an aldehyde.
-
Materials:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO) (3.0 eq)
-
Primary alcohol (1.0 eq)
-
Triethylamine (B128534) (5.0 eq)
-
2,2,3,3,3-Pentafluoro-1-propanol (anhydrous)
-
Dichloromethane (DCM) (anhydrous, as co-solvent)
-
-
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of a solution of DMSO in DCM. Stir for 15 minutes.
-
Add a solution of the primary alcohol in a 1:1 mixture of anhydrous this compound and DCM dropwise. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine dropwise, and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
-
3. Reduction Reaction (e.g., Sodium Borohydride (B1222165) Reduction of a Ketone)
This protocol describes the reduction of a ketone to a secondary alcohol.
-
Materials:
-
Ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
2,2,3,3,3-Pentafluoro-1-propanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the ketone in 2,2,3,3,3-pentafluoro-1-propanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography or recrystallization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Troubleshooting Common Issues in Pentafluoropropanol Reactions
Welcome to the technical support center for pentafluoropropanol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when using 2,2,3,3,3-pentafluoropropanol in various chemical transformations. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to assist in optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with 2,2,3,3,3-pentafluoropropanol?
A1: 2,2,3,3,3-Pentafluoropropanol is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] It is essential to handle this reagent in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, and tightly fitting safety goggles.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with plenty of water and seek medical attention.[1]
Q2: How can I purify commercial 2,2,3,3,3-pentafluoropropanol before use?
A2: To purify commercial 2,2,3,3,3-pentafluoropropanol, you can shake the alcohol with alumina (B75360) for 24 hours, followed by drying with anhydrous potassium carbonate (K₂CO₃). After drying, distill the alcohol and collect the middle fraction that boils at 80-81°C. For higher purity, a redistillation of this fraction is recommended.
Troubleshooting Guides
Esterification Reactions
Q3: My esterification reaction with 2,2,3,3,3-pentafluoropropanol is resulting in a low yield. What are the potential causes and how can I improve it?
A3: Low yields in esterification reactions are common and can be attributed to several factors, especially when using a fluorinated alcohol.
Troubleshooting Low Esterification Yield
| Potential Cause | Recommended Solutions |
| Equilibrium Limitations | Esterification is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. Using an excess of one reactant (either the carboxylic acid or this compound) can also shift the equilibrium. |
| Insufficient Catalyst Activity | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or decomposed. For some substrates, a stronger acid catalyst may be required. The use of a stoichiometric amount of a dehydrating acid catalyst like concentrated sulfuric acid can both catalyze the reaction and remove water. |
| Steric Hindrance | If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate will be slower. In such cases, increasing the reaction temperature and/or reaction time may be necessary. Alternatively, using a more reactive derivative of the carboxylic acid, such as an acyl chloride or anhydride, can improve the yield.[3] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or NMR. If the reaction has stalled, consider adding more catalyst or increasing the temperature. |
| Product Loss During Workup | Pentafluoropropyl esters can have different solubility profiles compared to their non-fluorinated analogs. Ensure you are using an appropriate extraction solvent. If the product is volatile, be cautious during solvent removal steps. |
Q4: I am observing significant side product formation in my esterification reaction. What are these side products and how can I minimize them?
A4: Side product formation can be a significant issue. The nature of the side products will depend on the specific substrates and reaction conditions.
Minimizing Side Products in Esterification
| Potential Side Product | Formation Conditions | Prevention Strategies |
| Dehydration of this compound | Strong acid catalysts and high temperatures can potentially lead to the dehydration of the alcohol. | Use milder reaction conditions (lower temperature, less harsh acid catalyst). Consider using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to avoid the need for a strong acid catalyst. |
| Ether Formation | Under certain acidic conditions, self-condensation of the alcohol to form an ether is possible, though less common for primary alcohols. | Optimize the reaction temperature and catalyst concentration to favor esterification over etherification. |
| Substrate Decomposition | If your carboxylic acid substrate is sensitive to strong acids or high temperatures, it may decompose. | Use milder conditions or protect sensitive functional groups on your substrate before carrying out the esterification. |
Etherification Reactions (Williamson Ether Synthesis)
Q5: I am attempting a Williamson ether synthesis with 2,2,3,3,3-pentafluoropropanol to form a pentafluoropropyl ether, but the reaction is not working well. What are the common problems?
A5: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[4] When using this compound, the properties of the corresponding pentafluoropropoxide need to be considered.
Troubleshooting Williamson Ether Synthesis
| Potential Issue | Explanation and Solutions |
| Incomplete Deprotonation | 2,2,3,3,3-Pentafluoropropanol is more acidic than non-fluorinated alcohols. However, complete deprotonation is crucial for generating the nucleophilic alkoxide. Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium hydride) in an anhydrous solvent. |
| Elimination Side Reaction | The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases and secondary or tertiary alkyl halides.[4][5] To favor substitution (Sɴ2), use a primary alkyl halide and a less sterically hindered base if possible. Running the reaction at a lower temperature can also favor substitution over elimination. |
| Low Nucleophilicity of the Alkoxide | The electron-withdrawing fluorine atoms can reduce the nucleophilicity of the pentafluoropropoxide ion. To compensate, you may need to use higher reaction temperatures or longer reaction times. Using a polar aprotic solvent like DMF or DMSO can also enhance the nucleophilicity of the alkoxide. |
| Poor Leaving Group | Ensure your electrophile has a good leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides. |
General Troubleshooting
Q6: I am having trouble purifying my product from a reaction involving 2,2,3,3,3-pentafluoropropanol. What are some common purification challenges?
A6: Purification of fluorinated compounds can present unique challenges due to their distinct physical properties.
Purification Strategies for this compound Reaction Products
| Challenge | Recommended Approach |
| Co-elution with Starting Material | The polarity of fluorinated compounds can be unusual. You may need to screen various solvent systems for column chromatography to achieve good separation. Sometimes, a fluorous solid-phase extraction (F-SPE) can be effective for separating fluorinated compounds from non-fluorinated ones. |
| Difficulty in Removing Byproducts | In reactions like the Mitsunobu reaction, byproducts such as triphenylphosphine (B44618) oxide and the reduced azodicarboxylate can be difficult to remove.[6][7] Using polymer-supported reagents can simplify purification as the byproducts can be filtered off.[8] |
| Product Volatility | Low molecular weight fluorinated compounds can be volatile. Use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator) to avoid product loss. |
| Aqueous Workup Issues | Fluorinated compounds can have altered solubility in common organic and aqueous solvents, potentially leading to emulsions during extraction.[9] Using brine (saturated NaCl solution) can help to break emulsions and reduce the solubility of organic compounds in the aqueous layer.[10] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using 2,2,3,3,3-Pentafluoropropanol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 eq.), 2,2,3,3,3-pentafluoropropanol (1.2 eq.), and a suitable solvent (e.g., toluene, to fill the Dean-Stark trap).
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. The azeotrope of the solvent and water will collect in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: General Procedure for Williamson Ether Synthesis using 2,2,3,3,3-Pentafluoropropanol
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF or DMF). Add 2,2,3,3,3-pentafluoropropanol (1.1 eq.) via syringe. Cool the solution to 0 °C in an ice bath. Carefully add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Ether Formation: Add the alkyl halide (1.0 eq.) dropwise to the solution of the alkoxide. Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete as monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography on silica gel.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Workup [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions with Pentafluoropropanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when using 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP) as a solvent or co-solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of pentafluoropropanol (PFP) that make it a useful reaction solvent?
This compound is a polar, non-coordinating solvent with a low nucleophilicity. Its key properties include:
-
High Polarity and Hydrogen Bond Donating Ability: PFP can solvate and stabilize charged intermediates and transition states.
-
Low Nucleophilicity: Unlike other protic solvents, it is less likely to participate as a nucleophile in reactions.
-
Weakly Coordinating: It is less likely to coordinate strongly with metal catalysts, potentially leaving the catalytic sites more accessible.
-
Thermal Stability: It has a relatively high boiling point (approximately 80-81°C), allowing for reactions to be conducted at elevated temperatures.[1][2]
-
Unique Solubility Profile: It can dissolve a range of polar and some less polar organic compounds.[3][4]
Q2: My starting materials are not dissolving in this compound. What can I do?
While PFP is a polar solvent, its solubility characteristics can be unique. If you encounter solubility issues, consider the following:
-
Co-solvent: Try adding a co-solvent to modify the polarity of the reaction medium. Common choices include dichloromethane, toluene (B28343), or acetonitrile. Experiment with different ratios to find the optimal mixture.
-
Temperature: Gently warming the mixture may improve the solubility of your starting materials.
-
Sonication: Using an ultrasonic bath can sometimes help to dissolve recalcitrant solids.
Q3: I am observing unexpected side reactions. Could this compound be the cause?
Although generally considered non-reactive, the acidic nature of the hydroxyl proton in PFP could potentially lead to side reactions under certain conditions:
-
Acid-Sensitive Functional Groups: Functional groups that are sensitive to mild acids (e.g., some protecting groups) may be cleaved or undergo rearrangement.
-
Protonolysis: In reactions involving highly reactive organometallic species, protonolysis by the solvent is a possibility.
If you suspect the solvent is causing side reactions, consider running the reaction at a lower temperature or adding a non-nucleophilic base to neutralize any trace acidity.
Q4: How do I effectively remove this compound after the reaction is complete?
This compound has a boiling point of around 80-81°C, making it amenable to removal by rotary evaporation.[1][2] However, due to its polarity, it can sometimes be challenging to remove completely.
-
Azeotropic Removal: Adding a solvent like toluene and repeatedly performing rotary evaporation can help to azeotropically remove the last traces of PFP.
-
Aqueous Workup: PFP has some water solubility. Performing an aqueous workup and extracting your product into a less polar organic solvent can effectively remove the bulk of the PFP.[5][6]
Q5: Is this compound compatible with my catalyst?
PFP is generally compatible with a wide range of catalysts. However, potential issues could arise:
-
Catalyst Deactivation: The acidic proton of PFP could potentially interact with and deactivate certain sensitive catalysts.[7][8][9] If you observe catalyst deactivation, consider using a non-protic fluorinated solvent or adding a non-coordinating base.
-
Ligand Exchange: While weakly coordinating, there is a possibility of ligand exchange with some metal complexes.
It is always recommended to perform a small-scale test reaction to confirm catalyst compatibility.
Troubleshooting Guide
This guide addresses common issues encountered during reactions conducted in this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Inadequate Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature in 5-10°C increments. |
| Low Reactant Concentration: The reaction may be concentration-dependent. | If solubility allows, increase the concentration of the reactants. | |
| Catalyst Inactivity: The catalyst may be poisoned or deactivated. | Ensure the catalyst is handled under appropriate inert conditions. Consider screening alternative catalysts or adding a co-catalyst. | |
| Formation of Multiple Products/Low Selectivity | Reaction Temperature is Too High: Higher temperatures can lead to the formation of undesired byproducts. | Try running the reaction at a lower temperature. |
| Incorrect Stoichiometry: The ratio of reactants may not be optimal. | Systematically vary the stoichiometry of the reactants. | |
| Solvent Effects: PFP may be stabilizing an undesired transition state. | Experiment with a co-solvent to alter the reaction medium's properties. | |
| Difficult Product Isolation/Workup | Product is Soluble in the Aqueous Phase: The polarity of your product may cause it to partition into the aqueous layer during workup. | Before the aqueous wash, try to remove as much PFP as possible by rotary evaporation. Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.[5] |
| Emulsion Formation: The presence of PFP can sometimes lead to the formation of emulsions during aqueous workup. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. | |
| Inconsistent Reaction Results | Variable Solvent Quality: The presence of water or other impurities in the PFP can affect the reaction outcome. | Use a high-purity, anhydrous grade of this compound. |
| Atmospheric Contamination: Some reactions are sensitive to air or moisture. | Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Reaction Optimization in this compound
This protocol provides a systematic approach to optimizing a reaction in PFP.
-
Initial Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the limiting reactant (1.0 eq).
-
Add the other reactants in the desired stoichiometry.
-
Add the catalyst at a starting concentration (e.g., 1-5 mol%).
-
Add a sufficient volume of anhydrous this compound to achieve the desired initial concentration (e.g., 0.1 M).
-
Assemble the reaction apparatus under an inert atmosphere if necessary.
-
-
Reaction Monitoring:
-
Parameter Variation (Iterative Process):
-
Based on the results of the initial reaction, systematically vary one parameter at a time while keeping others constant. The order of optimization can be tailored to the specific reaction, but a common approach is:
-
Temperature: Test a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Concentration: Vary the concentration of the limiting reactant (e.g., 0.05 M, 0.1 M, 0.2 M).
-
Catalyst Loading: Adjust the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Stoichiometry: Modify the ratio of the excess reactants.
-
-
-
Workup and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the this compound under reduced pressure.
-
Perform an appropriate workup procedure (e.g., aqueous wash, extraction, filtration).
-
Purify the product using a suitable technique (e.g., column chromatography, recrystallization, distillation).
-
Characterize the product and determine the yield.
-
Quantitative Data Summary Tables
Use the following tables to record and compare the results of your optimization experiments.
Table 1: Effect of Temperature on Reaction Outcome
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 25 (RT) | 24 | ||
| 2 | 40 | 12 | ||
| 3 | 60 | 6 | ||
| 4 | 80 | 3 |
Table 2: Effect of Concentration on Reaction Outcome
| Entry | Concentration (M) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.05 | 12 | ||
| 2 | 0.1 | 12 | ||
| 3 | 0.2 | 12 | ||
| 4 | 0.5 | 12 |
Table 3: Effect of Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 12 | ||
| 2 | 1.0 | 12 | ||
| 3 | 2.5 | 12 | ||
| 4 | 5.0 | 12 |
Visualizations
Caption: Troubleshooting workflow for reactions in this compound.
References
- 1. Pentafluoro-1-propanol CAS#: 422-05-9 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. Workup [chem.rochester.edu]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 9. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. pharmtech.com [pharmtech.com]
- 12. Reaction monitoring - Institute of Chemical Reaction Engineering [crt.tf.fau.eu]
minimizing side products in pentafluoropropanol-mediated synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side products and optimize reaction conditions when using 1,1,1,3,3-pentafluoropropanol (PFP-OH) as a solvent or mediator in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 1,1,1,3,3-pentafluoropropanol (PFP-OH) as a solvent?
A1: 1,1,1,3,3-Pentafluoropropanol is a polar, hydrogen-bond-donating solvent with low nucleophilicity. Its unique properties, similar to other fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), make it effective at solubilizing polar compounds and stabilizing charged intermediates or transition states.[1] This can enhance reaction rates and selectivity in certain transformations, such as Friedel-Crafts reactions or peptide synthesis, where aggregation can be an issue in other solvents.[1][2]
Q2: What are the most common side reactions observed when using PFP-OH?
A2: While PFP-OH is considered a non-nucleophilic solvent, potential side reactions can still occur, particularly under harsh conditions or with highly reactive substrates. These may include:
-
Esterification: With highly activated carboxylic acids (e.g., acid chlorides, anhydrides) or under strong acidic/basic catalysis, PFP-OH can form the corresponding pentafluoropropyl ester.
-
Dehydration: At elevated temperatures and in the presence of strong acids, elimination reactions could potentially occur, although this is less common.
-
Solvent-Adduct Formation: Highly electrophilic intermediates generated in the reaction may be trapped by the solvent.[3]
-
Reactions with Impurities: Commercial PFP-OH may contain trace impurities. It is crucial to use high-purity, anhydrous solvent to avoid side reactions from these contaminants.
Q3: How can I minimize the risk of the azide (B81097) group reduction in my peptide when using PFP-OH?
A3: If your peptide contains an azide group, its reduction to a primary amine is a common side reaction, particularly during the final cleavage step if thiol-based scavengers (e.g., dithiothreitol) are used.[4] To prevent this, it is recommended to use cleavage cocktails with non-thiol scavengers like triisopropylsilane (B1312306) (TIS) and water.[4]
Q4: I am observing incomplete reactions or low yields. What are the first troubleshooting steps?
A4: Incomplete reactions in PFP-OH can often be attributed to poor solubility of starting materials or aggregation of intermediates.[2] Consider the following:
-
Increase Temperature: Gently warming the reaction can improve solubility and reaction rates. However, monitor for potential side product formation at higher temperatures.[5]
-
Co-solvent: Adding a small amount of a co-solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) may improve the solubility of less-polar reactants.[6]
-
Sonication: Applying sonication can help break up aggregates and enhance reaction rates.[2]
-
Reagent Purity: Ensure all starting materials and the PFP-OH solvent are pure and anhydrous, as contaminants can inhibit the reaction.[7]
Q5: What are the essential safety precautions when working with PFP-OH?
A5: PFP-OH is harmful if swallowed or inhaled and may cause damage to organs through prolonged exposure.[8][9] Always handle it in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.
Troubleshooting Guide
This guide addresses common issues encountered during syntheses mediated by pentafluoropropanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor solubility of starting materials. 2. Reaction temperature is too low. 3. Impure or wet solvent/reagents. 4. Aggregation of peptide-resin intermediates.[2] | 1. Test co-solvents (e.g., DCM) or increase reaction temperature. 2. Optimize the temperature in small-scale trials.[11] 3. Use freshly purified, anhydrous PFP-OH and high-purity reagents. 4. Add chaotropic salts, use sonication, or switch to a different resin for peptide synthesis.[2] |
| Formation of Multiple Products | 1. Reaction temperature is too high, promoting side reactions.[12] 2. PFP-OH participating in a side reaction (e.g., esterification). 3. Presence of reactive impurities in the starting materials.[7] 4. Racemization of chiral centers. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time.[12] 2. Use less forcing conditions or protect sensitive functional groups. 3. Purify all starting materials prior to the reaction.[7] 4. Add a racemization suppressant (e.g., HOBt); optimize base and coupling reagents in peptide synthesis.[13] |
| Unidentified Peak in Mass Spec (Mass of Substrate + 150 Da) | Pentafluoropropyl ester formation (MW of PFP-OH is 150.05 g/mol ). | 1. Avoid highly reactive acylating agents if possible. 2. Run the reaction at a lower temperature. 3. Use a less reactive solvent if the desired transformation allows. |
| Starting Material Decomposition | 1. Reaction conditions are too harsh (e.g., strong acid/base, high temperature). 2. Instability of the substrate in the fluorinated alcohol environment. | 1. Screen milder catalysts, bases, or acids. 2. Reduce the reaction temperature.[5] 3. Protect sensitive functional groups before subjecting the substrate to the reaction conditions. |
Optimization of Reaction Conditions
Systematic optimization is key to minimizing side products. The following table provides a general framework for designing experiments.
| Parameter | Range to Test | Potential Impact on Side Products |
| Temperature | 0 °C to 80 °C (reflux) | Higher temperatures can increase rates but may promote decomposition or unwanted side reactions.[12] |
| Concentration | 0.05 M to 1.0 M | Higher concentrations can favor bimolecular reactions but may also lead to aggregation or polymerization. |
| Catalyst Loading | 1 mol% to 20 mol% | Insufficient catalyst may lead to slow or incomplete reactions; excess may cause side product formation. |
| Reaction Time | 1 h to 48 h | Monitor reaction progress (e.g., by TLC, LC-MS) to identify the point of maximum product formation before significant side products appear.[14] |
| Co-solvent | 5% to 50% (v/v) | Can improve solubility but may alter the polarity and hydrogen-bonding properties of the medium, affecting selectivity. |
Diagrams and Workflows
Caption: A logical workflow for troubleshooting and optimizing PFP-OH mediated reactions.
Caption: Potential reaction pathways leading to side products in PFP-OH.
Experimental Protocols
Protocol 1: General Procedure for a Peptide Coupling Reaction
This protocol describes a standard procedure for coupling an amino acid onto a resin using PFP-OH as a solvent, which can be beneficial for sequences prone to aggregation.
-
Resin Swelling: Place the resin in a reaction vessel. Add PFP-OH and allow the resin to swell for 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the solvent. Add a solution of 20% piperidine (B6355638) in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with PFP-OH (2x) to prepare for the coupling step.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), a coupling agent like HATU (2.9 eq.), and a base like DIPEA (6 eq.) in PFP-OH. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. Monitor the reaction for completeness using a Kaiser test (typically 1-2 hours).
-
Final Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with PFP-OH (2x), DMF (3x), and DCM (3x). Dry the resin for the next step.
Protocol 2: Purification of 1,1,1,3,3-Pentafluoropropanol
To minimize side reactions from impurities, distillation of PFP-OH is recommended.
-
Setup: Assemble a standard distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Drying (Optional): If water is a concern, stir the PFP-OH over a mild drying agent like anhydrous magnesium sulfate (B86663) for several hours, then filter.
-
Distillation: Heat the PFP-OH to its boiling point (approx. 80-81 °C).
-
Collection: Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which may contain lower or higher boiling impurities.
-
Storage: Store the purified PFP-OH over molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. library.uoh.edu.iq [library.uoh.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pentafluoropropanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst deactivation that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation observed in reactions involving this compound?
A1: In reactions involving this compound, catalysts can deactivate through several common mechanisms:
-
Poisoning: This occurs when impurities in the reactants or byproducts from side reactions strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2][3] Given the acidic nature of fluorinated alcohols, trace amounts of water or other nucleophiles can act as poisons, particularly for Lewis acid catalysts.
-
Fouling or Coking: This involves the deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface, blocking active sites and pores.[4][5][6] While less common with short-chain alcohols, high temperatures or acidic conditions can promote polymerization or decomposition of organic species, leading to fouling.
-
Sintering: At elevated temperatures, the small, highly dispersed metal particles of a supported catalyst can agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.
-
Chemical Alteration: The highly electronegative fluorine atoms in this compound can lead to the formation of highly reactive species, such as hydrogen fluoride (B91410) (HF), under certain reaction conditions. HF can attack the catalyst support (e.g., silica (B1680970) or alumina) or the metal itself, leading to irreversible changes in the catalyst's structure and activity.
Q2: How does the use of this compound as a solvent or reactant contribute to catalyst deactivation?
A2: this compound and other fluorinated alcohols have unique properties that can influence catalyst stability.[7] Their high hydrogen-bond-donating ability and low nucleophilicity can affect the reaction environment.[7] Specifically:
-
Acidity: Fluorinated alcohols are more acidic than their non-fluorinated counterparts. This increased acidity can accelerate side reactions that produce catalyst poisons or fouling agents.
-
Solvent Effects: While often used to enhance reaction rates and selectivity, the strong interactions of fluorinated alcohols with catalyst surfaces can sometimes lead to competitive adsorption, hindering access of the reactants to the active sites.[8]
-
Potential for HF Formation: Under harsh conditions (e.g., high temperatures, presence of strong bases), elimination of HF from the this compound molecule is a possibility, which can lead to corrosion and deactivation of many catalytic systems.
Q3: Are there specific types of catalysts that are more resistant to deactivation in a this compound environment?
A3: While catalyst stability is highly dependent on the specific reaction conditions, some general guidelines can be followed:
-
Robust Supports: Using catalysts on inert supports such as carbon, titania, or zirconia can offer better resistance to attack by acidic species compared to more reactive supports like silica or alumina (B75360).
-
Water-Tolerant Lewis Acids: For reactions requiring Lewis acid catalysis, selecting catalysts known for their stability in the presence of moisture can be beneficial.[9][10]
-
Well-Dispersed Metal Catalysts: Catalysts with highly dispersed and stabilized metal nanoparticles are generally more resistant to sintering at high temperatures.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Issue 1: Rapid Loss of Catalytic Activity in the First Few Runs
-
Question: My catalyst shows good initial activity but dies within the first one or two runs. What is the likely cause?
-
Answer: A rapid and significant loss of activity often points to catalyst poisoning .
-
Possible Causes & Solutions:
-
Impure Reactants or Solvents: Ensure the purity of your this compound, other reactants, and solvents. Trace impurities like water, sulfur, or halide compounds can act as potent poisons. Consider passing your reagents through a purification column (e.g., activated alumina or a commercial solvent purification system).
-
Formation of Inhibiting Byproducts: Analyze your reaction mixture for the formation of byproducts that could be poisoning the catalyst. If identified, adjusting reaction conditions (temperature, pressure, stoichiometry) may minimize their formation.
-
Air/Moisture Sensitivity: If using an air- or moisture-sensitive catalyst (e.g., many Lewis acids), ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.
-
-
Issue 2: Gradual Decline in Catalyst Performance Over Multiple Cycles
-
Question: My catalyst activity decreases slowly but steadily over several runs. What could be happening?
-
Answer: A gradual decline in activity is often indicative of fouling (coking) or sintering .
-
Possible Causes & Solutions:
-
Fouling/Coking:
-
Lower Reaction Temperature: High temperatures can promote the formation of polymeric or carbonaceous deposits. Try running the reaction at a lower temperature to see if the deactivation rate decreases.
-
Modify Reactant Concentrations: High concentrations of reactants can sometimes lead to an increased rate of byproduct formation and fouling.
-
Periodic Regeneration: Implement a regeneration procedure (see Experimental Protocols section) to remove accumulated deposits.
-
-
Sintering:
-
Operate at Lower Temperatures: Sintering is highly temperature-dependent. If possible, reduce the reaction temperature.
-
Choose a More Stable Catalyst: Consider a catalyst with a support that strongly interacts with the metal particles to prevent their migration and agglomeration.
-
-
-
Issue 3: Change in Product Selectivity Over Time
-
Question: Initially, my reaction produced the desired product with high selectivity, but now I'm observing an increase in side products. Why is this happening?
-
Answer: A change in selectivity can be caused by several deactivation mechanisms that alter the nature of the active sites.
-
Possible Causes & Solutions:
-
Selective Poisoning: Certain poisons may preferentially bind to the active sites responsible for the desired reaction, leaving other sites that catalyze side reactions still active.
-
Structural Changes to the Catalyst: Sintering can create different types of active sites on the larger metal particles, leading to a change in the reaction pathway. Chemical attack on the support can also expose new, less selective catalytic sites.
-
Fouling of Pore Mouths: In porous catalysts, the deposition of coke on the outer surface can block access to the more selective active sites within the pores, forcing the reaction to occur on the less selective exterior surface.
-
-
Quantitative Data on Catalyst Deactivation
The rate of catalyst deactivation is highly specific to the catalyst, reaction, and conditions. Below is a table illustrating the kind of data you should aim to collect to understand and compare catalyst stability in your system.
| Catalyst System | Reaction Conditions (Temp, Pressure) | Substrate(s) | Solvent | Initial Activity (Turnover Frequency, TOF) | Activity after 10h (TOF) | Deactivation Rate (% Activity Loss/h) | Probable Deactivation Mechanism |
| Pd/C | 100°C, 1 atm | This compound, Reactant X | Toluene | 50 h⁻¹ | 45 h⁻¹ | 1.0 | Sintering, Mild Fouling |
| Pt/Al₂O₃ | 120°C, 5 atm | This compound, Reactant Y | Hexane | 120 h⁻¹ | 60 h⁻¹ | 5.0 | Fouling, Support Attack |
| Ru/TiO₂ | 80°C, 1 atm | This compound, Reactant Z | Dioxane | 85 h⁻¹ | 83 h⁻¹ | 0.2 | High Stability |
| Sc(OTf)₃ | 25°C, 1 atm | This compound, Reactant A | Dichloromethane | 200 h⁻¹ | 20 h⁻¹ | 9.0 | Poisoning (trace water) |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Washing
This protocol is suitable for removing adsorbed poisons or soluble foulants.
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Wash: Wash the recovered catalyst sequentially with a series of solvents. A typical sequence might be:
-
The reaction solvent (to remove residual reactants and products).
-
A more polar solvent (e.g., acetone (B3395972) or ethanol) to remove polar impurities.
-
A non-polar solvent (e.g., hexane) to remove organic residues.
-
Repeat each wash 2-3 times.
-
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove all solvent residues.
-
Activation (if necessary): Some catalysts may require a pre-reduction or other activation step before reuse.
Protocol 2: General Procedure for Catalyst Regeneration by Calcination
This protocol is effective for removing heavy organic foulants and coke. Caution: This method can lead to sintering if the temperature is too high.
-
Catalyst Recovery and Washing: Follow steps 1 and 2 from Protocol 1 to remove any soluble materials.
-
Drying: Dry the catalyst thoroughly in an oven at 100-120°C for at least 4 hours.
-
Calcination: Place the dried catalyst in a tube furnace.
-
Ramp the temperature slowly (e.g., 5°C/min) under a flow of inert gas (e.g., nitrogen) to the desired calcination temperature (typically 300-500°C).
-
Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen in nitrogen (e.g., 5% O₂ in N₂).
-
Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits.
-
Switch back to an inert gas flow and cool down to room temperature.
-
-
Activation: The calcined catalyst will likely require a reduction step (e.g., under hydrogen flow) to restore the active metallic sites.
Visualizing Deactivation Pathways and Troubleshooting Logic
Diagram 1: General Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Diagram 2: Troubleshooting Logic for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. azom.com [azom.com]
- 5. silcotek.com [silcotek.com]
- 6. heatexchanger-fouling.com [heatexchanger-fouling.com]
- 7. researchgate.net [researchgate.net]
- 8. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Role of Lewis Acid in Catalytic Cycle Stability [eureka.patsnap.com]
- 10. Lewis Acid Efficiency in Low-Temperature Reactions [eureka.patsnap.com]
removing residual pentafluoropropanol from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual 2,2,3,3,3-pentafluoropropanol (PFP) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing residual PFP?
A1: The primary challenges in removing PFP stem from its relatively high boiling point (approximately 80-81°C) and its potential to form azeotropes with common organic solvents.[1] Its polarity can also lead to solubility in both organic and aqueous phases, complicating simple extractions.
Q2: What are the most common methods for removing PFP?
A2: The most common methods for removing residual PFP include:
-
Aqueous Extraction (Washing): Effective for removing PFP from less polar organic solvents.
-
Rotary Evaporation (Vacuum Distillation): Suitable for removing PFP from compounds that are not volatile and are thermally stable.
-
Extractive Distillation: A more advanced technique used when simple distillation is ineffective due to azeotrope formation or close boiling points.
Q3: How can I determine the concentration of residual PFP in my sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for quantifying residual PFP.[2][3] A validated GC-MS method can provide accurate and sensitive measurements of PFP in your final product.
Q4: What safety precautions should I take when handling PFP?
A4: PFP is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4][5] Always handle PFP in a well-ventilated area, preferably a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for detailed safety information.[4][5]
Troubleshooting Guides
Issue 1: Incomplete PFP Removal after Aqueous Extraction
Symptoms:
-
Residual PFP detected by GC-MS or NMR analysis after performing aqueous washes.
-
The organic layer appears cloudy or an emulsion forms during extraction.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient number of washes. | Increase the number of aqueous washes (e.g., from 1-2 to 3-5). Monitor the PFP concentration in the organic layer after each wash if possible. |
| Poor partitioning of PFP into the aqueous phase. | Increase the volume of the aqueous phase for each wash. Using brine (saturated NaCl solution) for the final wash can help to "salt out" the PFP from the organic layer by decreasing its solubility.[6] |
| Emulsion formation. | Emulsions can trap PFP and prevent efficient separation. To break an emulsion, you can try adding brine, gently swirling instead of vigorous shaking, or passing the mixture through a pad of Celite. |
| Product is also water-soluble. | If your product has some water solubility, you may lose some of it during aqueous extraction. In this case, consider alternative methods like vacuum distillation or chromatography. |
Experimental Protocol: Standard Aqueous Wash for PFP Removal
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[7]
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing step 2-4 more times with fresh deionized water.
-
For the final wash, use a saturated brine solution to help remove residual water from the organic layer.[6]
-
Drain the brine layer and collect the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
Issue 2: PFP Co-distills with the Product during Rotary Evaporation
Symptoms:
-
Significant amount of PFP remains in the product even after prolonged rotary evaporation.
-
The boiling point of the mixture seems lower than expected for the pure product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Azeotrope formation. | PFP may form a minimum-boiling azeotrope with your solvent or product, making separation by simple distillation difficult. Consider adding a co-solvent (entrainer) that forms a lower-boiling azeotrope with PFP to facilitate its removal (azeotropic distillation).[8][9] Alternatively, switch to a different removal method like aqueous extraction or extractive distillation. |
| Vacuum is not low enough. | To effectively remove PFP at a lower temperature, a sufficiently low vacuum is required. Ensure your vacuum pump is in good working order and all connections are sealed properly. |
| Heating bath temperature is too low. | While avoiding product decomposition is crucial, the bath temperature needs to be high enough to provide the necessary energy for PFP to vaporize under vacuum. A general guideline is the "Delta-20 rule," where the heating bath is 20°C warmer than the desired vapor temperature, and the condenser is 20°C cooler.[10] |
Experimental Protocol: Optimized Rotary Evaporation for PFP Removal
-
Ensure your rotary evaporator is in good working condition with a proper vacuum seal.
-
Use a bump trap to prevent any product from being carried over into the condenser.
-
Set the water bath temperature to a level that is safe for your product but will facilitate the evaporation of PFP (e.g., 40-50°C).
-
Gradually apply vacuum. A controlled vacuum is often more effective than a very deep vacuum, which can cause bumping.[11]
-
Set the rotation speed to create a thin film of the mixture on the flask wall, which increases the surface area for evaporation.[12]
-
Once the bulk of the lower-boiling solvent is removed, you can cautiously increase the bath temperature or decrease the pressure to remove the residual PFP, while carefully monitoring for any signs of product instability.
-
If PFP persists, consider adding a small amount of a high-boiling, non-azeotropic solvent and re-evaporating. This can sometimes help to chase out the last traces of a volatile impurity.
Issue 3: PFP is Difficult to Separate from a Product with a Similar Boiling Point
Symptoms:
-
Simple and vacuum distillation fail to provide a clean separation of PFP from the desired product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Close boiling points. | When the boiling points of PFP and your product are too close for effective separation by standard distillation, extractive distillation is a viable option. |
| Azeotrope formation. | As mentioned previously, azeotropes can prevent separation by distillation. Extractive distillation can be used to break these azeotropes.[13] |
Experimental Protocol: General Workflow for Extractive Distillation
Extractive distillation involves adding a high-boiling, non-volatile solvent (the entrainer) to the mixture to alter the relative volatility of the components, allowing for their separation.[13][14]
-
Entrainer Selection: Choose a solvent that has a high boiling point, is miscible with the reaction mixture, and does not form an azeotrope with any of the components.[13] The entrainer should also selectively interact with either PFP or the product to increase their relative volatility. For fluorinated compounds, a polar, high-boiling solvent might be effective.
-
Column Setup: Use a fractional distillation column. The feed (your product mixture containing PFP) is typically introduced in the middle of the column, and the entrainer is introduced at a point above the feed.
-
Distillation: The more volatile component (ideally your purified product) will distill over and be collected as the distillate.
-
Solvent Recovery: The less volatile component (PFP) will exit the bottom of the column along with the entrainer. This mixture is then separated in a second distillation step to recover the entrainer for reuse.
Data Presentation
Table 1: Physical Properties of 2,2,3,3,3-Pentafluoropropanol (PFP)
| Property | Value | Source(s) |
| CAS Number | 422-05-9 | [15] |
| Molecular Formula | C₃H₃F₅O | [16] |
| Molecular Weight | 150.05 g/mol | [16] |
| Boiling Point | 80-81 °C | [1] |
| Density | 1.509 g/mL | [1] |
| Water Solubility | Soluble | [1] |
Table 2: Comparison of PFP Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Extraction | Partitioning between immiscible liquids based on solubility. | Simple, fast, and does not require heat. | Can lead to emulsions; may not be effective for polar products; requires use of organic solvents. | Removing PFP from non-polar to moderately polar organic reaction mixtures. |
| Rotary Evaporation | Removal of volatile components under reduced pressure. | Efficient for removing solvents from non-volatile products; can be performed at lower temperatures. | Can be slow for high-boiling point impurities; risk of co-distillation with volatile products; potential for azeotrope formation. | Removing PFP from thermally stable, non-volatile products. |
| Extractive Distillation | Altering the relative volatility of components by adding a high-boiling solvent. | Can separate components with close boiling points and break azeotropes. | Requires specialized equipment and optimization of the entrainer and conditions; more complex setup. | Separating PFP from products with similar boiling points or that form azeotropes. |
Visualizations
Caption: Decision workflow for selecting a PFP removal method.
Caption: Troubleshooting guide for aqueous extraction of PFP.
Caption: General workflow for GC-MS analysis of residual PFP.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 11. gwsionline.com [gwsionline.com]
- 12. labsup.net [labsup.net]
- 13. Extractive distillation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. Pentafluoropropanol | C3H3F5O | CID 168785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Reagents in Pentafluoropropanol
For researchers, scientists, and drug development professionals utilizing 1,1,1,3,3-pentafluoropropanol (PFP) as a solvent, its unique properties offer significant advantages in various applications, including peptide synthesis and the dissolution of poorly soluble compounds. However, challenges related to reagent solubility can arise. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What makes 1,1,1,3,3-pentafluoropropanol (PFP) a good solvent for certain applications?
A1: PFP is a highly polar, hydrogen-bond donating solvent with low nucleophilicity. Its fluorinated structure imparts unique properties such as high thermal and chemical stability.[1][2] These characteristics make it particularly effective at disrupting intermolecular hydrogen bonds, which is beneficial for dissolving aggregated peptides and other challenging solutes.[3][4]
Q2: My reagent, which is soluble in other polar organic solvents, is precipitating in PFP. Why is this happening?
A2: While PFP is polar, its fluorine content creates a "fluorous" character, making it a poor solvent for some highly polar or ionic compounds that are readily soluble in traditional polar solvents like methanol (B129727) or DMSO. Precipitation can occur if the solute-PFP interactions are less favorable than the solute-solute interactions.
Q3: Can I use PFP in combination with other solvents to improve solubility?
A3: Yes, co-solvent systems are highly effective. Mixtures of PFP with chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) have been shown to be powerful solvents for dissolving sparingly-soluble protected peptides.[4]
Q4: Are there specific classes of compounds that have good solubility in PFP?
A4: PFP and other fluorinated alcohols are particularly effective for dissolving peptides, especially those prone to aggregation ("difficult sequences"), and protected amino acids (e.g., Boc-amino acids).[3][5] They are also used in the synthesis of fluorinated intermediates and as a solvent for a range of organic compounds in pharmaceuticals and agrochemicals.[2]
Q5: How does PFP compare to other fluorinated alcohols like TFE and HFIP?
A5: 2,2,2-Trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are also excellent solvents for disrupting peptide self-association.[3] HFIP is generally considered to have the highest solubilizing potential among these three.[6] However, a direct relationship between peptide solubility and coupling reaction yields does not always exist.[3]
Troubleshooting Guides
Issue 1: Reagent Precipitation During Reaction Setup
Scenario: A solid reagent, intended for a reaction in PFP, does not fully dissolve or precipitates out of solution upon addition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial reagent precipitation.
Detailed Steps:
-
Verify Reagent Quality: Ensure the reagent is pure and anhydrous. Water or other impurities can significantly reduce solubility in PFP.
-
Mechanical Agitation: Use sonication or gentle warming (if the reagent is thermally stable) to aid dissolution.
-
Introduce a Co-solvent: If precipitation persists, add a co-solvent. Dichloromethane (DCM) is a common and effective choice. Start with a small volume fraction of DCM (e.g., 10% v/v) and gradually increase if necessary.
-
Incremental Addition: When using a co-solvent, try dissolving the reagent in the co-solvent first, or add the solid reagent in small portions to the PFP/co-solvent mixture with vigorous stirring.
Issue 2: Product Precipitation Upon Reaction Completion or Work-up
Scenario: The reaction proceeds in a homogeneous solution, but the product precipitates during cooling, concentration, or upon addition of an anti-solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product precipitation.
Detailed Steps:
-
Isolate and Analyze: If a precipitate forms, isolate it by filtration and analyze it to confirm if it is the desired product or a byproduct.
-
Modify Work-up:
-
Temperature Control: If precipitation occurs upon cooling, consider performing the work-up at an elevated temperature.
-
Solvent Exchange: Instead of complete removal of PFP, consider a solvent exchange by adding a good solvent for the product before fully removing the PFP.
-
Anti-solvent Addition: If using an anti-solvent to precipitate the product, add it slowly to a vigorously stirred solution of the product in a suitable solvent to control particle size and prevent the formation of an unmanageable solid.
-
Quantitative Data on Solubility
While specific quantitative solubility data for a wide range of compounds in 1,1,1,3,3-pentafluoropropanol is not extensively published, data from structurally similar fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) can provide useful estimations. The following tables present available and proxy data to guide solvent selection.
Table 1: Solubility of Selected Drug Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Naproxen | Ethanol | 25 | ~55[7] |
| Naproxen | DMSO | 25 | ~24[7] |
| Naproxen | PBS (pH 7.2) | Not Specified | ~1[7] |
| Celecoxib | Methanol | Not Specified | Soluble |
| Celecoxib | DMSO | Not Specified | Soluble |
Table 2: Qualitative Solubility of Polymers in Different Solvents
| Polymer | Solvent | Solubility |
| Poly(methyl methacrylate) (PMMA) | 1,2-Dichloroethane | Soluble[8] |
| Poly(methyl methacrylate) (PMMA) | Dichloromethane | Soluble[9] |
| Poly(methyl methacrylate) (PMMA) | Tetrahydrofuran | Soluble[9] |
| Poly(methyl methacrylate) (PMMA) | 1-butanol/acetonitrile (7:3) | Soluble[10] |
Note: PFP's utility as a solvent for polymers should be experimentally determined, but its polar nature suggests potential for dissolving polymers with corresponding polarity.
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide for NMR Analysis using a PFP Co-solvent System
This protocol describes a general method for preparing a solution of a hydrophobic, aggregation-prone peptide for Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Lyophilized hydrophobic peptide
-
1,1,1,3,3-pentafluoropropanol (PFP), high purity
-
Dichloromethane-d2 (DCM-d2)
-
NMR tube
Methodology:
-
Initial Solubility Test: In a microcentrifuge tube, attempt to dissolve a small amount of the lyophilized peptide (e.g., ~0.1 mg) in 100 µL of DCM-d2. Vortex briefly. If the peptide does not dissolve, proceed to the next step.
-
Co-solvent Preparation: Prepare a 1:1 (v/v) mixture of PFP and DCM-d2.
-
Peptide Dissolution: Add 100 µL of the PFP/DCM-d2 co-solvent mixture to the peptide. Vortex the solution. Gentle sonication can be applied for a few minutes if dissolution is slow.
-
NMR Sample Preparation: Once the peptide is fully dissolved, transfer the solution to an NMR tube.
-
NMR Acquisition: Acquire NMR spectra as required. The presence of PFP will be visible in the 19F and 1H spectra, so ensure acquisition parameters are set accordingly.
Workflow Diagram:
Caption: Workflow for preparing a hydrophobic peptide for NMR.
Protocol 2: General Procedure for a Reaction with a Poorly Soluble Reagent in PFP
This protocol provides a general approach for conducting a chemical reaction where one of the starting materials has limited solubility in PFP.
Materials:
-
Reagent A (soluble in PFP)
-
Reagent B (poorly soluble in PFP)
-
1,1,1,3,3-pentafluoropropanol (PFP), anhydrous
-
Co-solvent (e.g., Dichloromethane), anhydrous
-
Reaction flask and standard glassware for inert atmosphere reactions
Methodology:
-
Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry reaction flask with a magnetic stir bar.
-
Initial Dissolution: Add Reagent A and the desired volume of PFP to the flask. Stir until Reagent A is fully dissolved.
-
Co-solvent Addition: Add a small volume of the co-solvent (e.g., 10-20% of the total PFP volume) to the reaction mixture.
-
Addition of Poorly Soluble Reagent: Add Reagent B to the reaction mixture in portions. Allow each portion to dissolve as much as possible before adding the next. If dissolution is still problematic, a slight increase in the co-solvent volume may be necessary.
-
Reaction Monitoring: Proceed with the reaction under the desired conditions (e.g., heating, cooling) and monitor its progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, proceed with the appropriate work-up procedure, keeping in mind the potential for product precipitation as outlined in the troubleshooting guide.
Signaling Pathway/Logical Relationship Diagram:
Caption: Logical relationship for enhancing reagent solubility.
References
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol | Semantic Scholar [semanticscholar.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Work-Up Procedures for Reactions Involving Pentafluoropropanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3,3-pentafluoropropanol (PFP).
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pentafluoropropanol relevant to reaction work-up?
A1: Understanding the physical properties of this compound is crucial for planning effective purification strategies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₃F₅O | [1] |
| Molecular Weight | 150.05 g/mol | [1] |
| Boiling Point | 80 °C at 748 mmHg | |
| Density | 1.505 g/mL at 25 °C | |
| Water Solubility | Soluble (≥ 200 mg/mL) | [1] |
| DMSO Solubility | Soluble (≥ 200 mg/mL) | [1] |
| Refractive Index | n20/D 1.288 |
Q2: What are the primary safety considerations when handling this compound during a work-up?
A2: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Troubleshooting Guides
Issue 1: Difficulty Removing this compound from the Reaction Mixture
Problem: this compound can be challenging to remove completely due to its high boiling point and polarity.
Solutions:
-
Aqueous Extraction: Due to its solubility in water, this compound can often be removed by performing multiple aqueous washes of the organic layer. Use a separatory funnel to partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine. Repeat the aqueous wash several times to maximize the removal of PFP.
-
Distillation:
-
Simple Distillation: If the desired product has a significantly higher boiling point than PFP (80 °C), simple distillation can be effective.
-
-
Chromatography: If the product is significantly less polar than PFP, flash column chromatography can be an effective purification method. The polar nature of PFP will cause it to have a strong affinity for the silica (B1680970) gel, allowing the less polar product to elute first.
Issue 2: Emulsion Formation During Aqueous Extraction
Problem: The presence of this compound, along with other reaction components, can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult.
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. The fine particles of Celite® can help to break up the emulsion by disrupting the interface between the two liquid phases.
-
Centrifugation: If a suitable centrifuge is available, spinning the emulsion at high speed can force the separation of the two phases.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol (B129727) to a dichloromethane/water emulsion) can sometimes disrupt the emulsion.
Experimental Protocols
General Protocol for Aqueous Work-up to Remove this compound
This protocol is a general guideline and may need to be adapted based on the specific reaction and products.
-
Quenching: Quench the reaction mixture as required by the specific reaction conditions (e.g., by adding water, a dilute acid, or a dilute base).
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of the desired product.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat Washes: Repeat the aqueous wash (steps 4 and 5) two to three more times to maximize the removal of this compound. A final wash with brine can help to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
Caption: General experimental workflow for the work-up of reactions involving this compound.
Caption: Troubleshooting guide for breaking emulsions during work-up procedures.
References
Validation & Comparative
A Comparative Guide to Fluorinated Alcohol Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol vs. Pentafluoropropanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialized solvents, fluorinated alcohols have carved out a significant niche due to their unique properties that facilitate challenging chemical transformations and solubilize otherwise intractable molecules. This guide provides an objective comparison between the widely used 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and its lower fluorinated analogue, pentafluoropropanol.
It is important to note that while the user's query specified 1,1,1,3,3-pentafluoropropan-2-ol, publicly available experimental data and application literature for this specific isomer are scarce. Therefore, for the purpose of a meaningful comparison, this guide will focus on the more extensively studied and commercially available isomer, 2,2,3,3,3-pentafluoro-1-propanol (B1212958) , while acknowledging the structural differences.
Executive Summary
Hexafluoroisopropanol (HFIP) is a highly polar, strongly hydrogen-bond-donating, and weakly nucleophilic solvent with a remarkable ability to dissolve a wide range of polar polymers, peptides, and proteins.[1][2][3] Its unique properties also enable it to stabilize cationic intermediates and accelerate various organic reactions.[4][5] 2,2,3,3,3-Pentafluoro-1-propanol, while also a polar fluorinated alcohol, is less acidic and possesses a higher boiling point. It finds application as a solvent in the synthesis of fluorinated compounds and as a reagent in organic synthesis.[6] The choice between these solvents will ultimately depend on the specific requirements of the application, such as the desired level of acidity, volatility, and solubilizing power.
Physicochemical Properties
A side-by-side comparison of the key physicochemical properties of 2,2,3,3,3-pentafluoro-1-propanol and hexafluoroisopropanol is presented below. These properties are fundamental to understanding their behavior as solvents and their suitability for various applications.
| Property | 2,2,3,3,3-Pentafluoro-1-propanol | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 422-05-9 | 920-66-1 |
| Molecular Formula | C₃H₃F₅O | C₃H₂F₆O |
| Molecular Weight | 150.05 g/mol [6] | 168.04 g/mol [7] |
| Boiling Point | 81 °C[6] | 58.2 °C[8] |
| Density | 1.505 g/mL at 25 °C | 1.596 g/mL[8] |
| pKa | ~12.45 (Predicted)[9] | 9.3[8] |
| Refractive Index | n20/D 1.288 | n20/D 1.275 |
| Appearance | Colorless liquid[6] | Colorless liquid[8] |
Performance in Key Applications
Peptide and Protein Chemistry
Hexafluoroisopropanol (HFIP) is a preeminent solvent in peptide and protein chemistry due to its exceptional ability to disrupt secondary structures, such as β-sheets, and induce α-helical conformations.[7] This property is invaluable for:
-
Solubilizing Aggregated Peptides and Proteins: HFIP can monomerize β-sheet protein aggregates, making it a crucial tool for studying proteins prone to aggregation, such as those implicated in neurodegenerative diseases.[10]
-
Solid-Phase Peptide Synthesis (SPPS): For "difficult sequences" that are prone to aggregation on the solid support, mixtures containing HFIP can be employed to improve solvation and coupling efficiencies.[1]
-
Protein Structure Studies: By inducing helical structures, HFIP can be used to study the intrinsic helical propensity of peptide sequences.
2,2,3,3,3-Pentafluoro-1-propanol is not as widely documented for these applications. While its polar nature suggests some utility in dissolving polar molecules, its lower acidity and hydrogen-bond donating strength compared to HFIP likely make it less effective at disrupting the strong intermolecular hydrogen bonds found in aggregated peptides and proteins.
Polymer Science
Hexafluoroisopropanol (HFIP) is an excellent solvent for a wide variety of polymers that are often insoluble in common organic solvents. These include:
-
Polyamides
-
Polyacrylonitriles
-
Polyacetals
-
Polyesters (e.g., polyglycolide)
-
Polyketones[10]
This broad solvency makes HFIP a valuable medium for the analysis and chemical modification of these polymers.
Organic Synthesis
Both solvents serve as valuable media for organic reactions, although their specific applications differ based on their properties.
Hexafluoroisopropanol (HFIP) is favored in reactions that benefit from:
-
Cation Stabilization: Its high polarity and low nucleophilicity make it ideal for generating and studying cationic intermediates.[4]
-
Enhanced Electrophilicity: Through strong hydrogen bonding, HFIP can activate electrophiles, accelerating reactions such as oxidations and ring-openings of epoxides.[8]
-
C-H Functionalization: The use of HFIP has been shown to have a remarkable beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H activation reactions.[5][11]
2,2,3,3,3-Pentafluoro-1-propanol is utilized as:
-
A Fluorinated Solvent: It serves as an effective medium for the synthesis of other fluorinated compounds, potentially enhancing reaction efficiency and selectivity.[6]
-
A Reagent: It can be used as a building block for the preparation of more complex fluorinated molecules.[6]
Experimental Protocols
Detailed experimental protocols for specific applications are crucial for reproducibility. Below are representative protocols for peptide handling and synthesis where fluorinated alcohols are often employed.
Protocol 1: Solubilization of a Hydrophobic Peptide
Objective: To dissolve a peptide with high hydrophobic amino acid content for subsequent analysis or use in a biological assay.
Materials:
-
Lyophilized hydrophobic peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Sterile deionized water or desired buffer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow the lyophilized peptide to warm to room temperature in a desiccator.
-
Add a minimal amount of HFIP to the peptide vial to create a concentrated stock solution. The high solubilizing power of HFIP often allows for dissolution with a small volume.[2][3]
-
Vortex the vial thoroughly until the peptide is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Slowly add the desired aqueous buffer to the concentrated HFIP-peptide solution with continuous vortexing. Add the aqueous phase dropwise to avoid shocking the peptide out of solution.
-
If the peptide remains in solution at the desired final concentration, it is ready for use. The final concentration of HFIP should be kept as low as possible to minimize its effects on downstream applications.
-
If precipitation occurs, the final concentration of the organic co-solvent may need to be adjusted, or a different co-solvent system may be required.
Protocol 2: On-Resin Cleavage of a Protected Peptide in the Presence of HFIP
Objective: To cleave a fully protected peptide from a resin, which can be useful for subsequent fragment condensation in solution.
Materials:
-
Peptide-loaded resin
-
20% Hexafluoroisopropanol (v/v) in Dichloromethane (DCM)
-
Reaction vessel
-
Shaker
Procedure:
-
Swell the peptide-loaded resin in Dichloromethane (DCM).
-
Drain the DCM and add the 20% HFIP in DCM solution to the resin.
-
Agitate the mixture on a shaker for a specified time (e.g., 1-2 hours), monitoring the cleavage progress by taking small aliquots and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the protected peptide.
-
Wash the resin with additional DCM and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the protected peptide.
Visualizing Solvent-Peptide Interactions and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Interaction of HFIP vs. This compound with an aggregated peptide.
Caption: A general workflow for solubilizing a hydrophobic peptide.
Conclusion
Hexafluoroisopropanol stands out as a uniquely powerful solvent, particularly in the realms of peptide/protein chemistry and for dissolving recalcitrant polymers. Its strong hydrogen-bond donating ability and high polarity are key to its efficacy. 2,2,3,3,3-Pentafluoro-1-propanol, while less studied, presents a less acidic and less volatile alternative that is effective in its own right for specific synthetic applications. The selection of the appropriate fluorinated alcohol will depend on a careful consideration of the specific chemical and physical properties required for a given experimental setup. Further direct comparative studies would be invaluable to the scientific community for making more informed decisions on solvent selection.
References
- 1. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol | Semantic Scholar [semanticscholar.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,1,1,3,3-Pentafluoropropan-2-ol | C3H3F5O | CID 22465807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 11. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Pentafluoropropanol and Trifluoroethanol for Researchers and Drug Development Professionals
An in-depth guide to the properties, performance, and applications of two key fluorinated alcohols.
In the landscape of scientific research and pharmaceutical development, the choice of solvent can be paramount to the success of an experiment or the efficacy of a synthetic pathway. Among the specialized solvents, fluorinated alcohols have carved out a significant niche due to their unique properties that influence protein structure and enhance chemical reactions. This guide provides a comprehensive comparative study of two such prominent fluorinated alcohols: 2,2,3,3,3-Pentafluoropropanol (PFP) and 2,2,2-Trifluoroethanol (TFE). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on solvent selection.
Physicochemical Properties: A Head-to-Head Comparison
Both PFP and TFE are colorless liquids, but their distinct molecular structures give rise to differences in their physical and chemical characteristics. TFE is known for its ethanol-like odor, while information on the specific odor of PFP is less commonly reported.[1][2] The presence of five fluorine atoms in PFP, compared to three in TFE, results in a higher molecular weight and density.[3][4] Interestingly, despite the increased fluorination, their boiling points are quite similar.[3][4]
A key differentiator is their acidity, or pKa. The electron-withdrawing fluorine atoms make these alcohols more acidic than their non-fluorinated counterparts. TFE has a pKa of approximately 12.46, indicating it is a stronger acid than ethanol.[4] The predicted pKa for PFP is around 12.45, suggesting a comparable acidity to TFE.[5][6] This enhanced acidity plays a crucial role in their ability to act as hydrogen bond donors and to stabilize charged intermediates in chemical reactions.
In terms of solubility, TFE is miscible with water, a property attributed to its ability to form strong hydrogen bonds.[7] PFP is also soluble in water, though to a lesser extent, with a reported solubility of 21.9 g/L at 25°C.[5][6] This difference in water miscibility can be a critical factor in designing reaction conditions or protein folding experiments.
| Property | Pentafluoropropanol (PFP) | Trifluoroethanol (TFE) |
| Chemical Formula | C₃H₃F₅O[3] | C₂H₃F₃O[4] |
| Molecular Weight | 150.05 g/mol [3] | 100.04 g/mol [4] |
| Boiling Point | 80-81 °C[5][6] | 74.0 °C[4] |
| Density | 1.505 g/mL at 25 °C[5][6] | 1.325 g/mL at 20 °C[4] |
| pKa | ~12.45 (Predicted)[5][6] | 12.46[4] |
| Water Solubility | 21.9 g/L at 25 °C[5][6] | Miscible[7] |
Performance in Protein Folding and Stability
Fluorinated alcohols, particularly TFE, are widely recognized for their ability to induce and stabilize secondary structures in peptides and proteins, most notably α-helices.[5][8] This effect is concentration-dependent. At low concentrations, TFE can stabilize the native tertiary structure of proteins.[5] However, at higher concentrations, it can act as a denaturant, disrupting the tertiary structure while promoting secondary structure formation.[5] The stabilizing effect of fluorinated alcohols is often more pronounced than that of non-fluorinated alcohols.[8][9]
While direct experimental comparisons of PFP and TFE on the same protein are scarce in the readily available literature, the general principles observed for fluorinated alcohols can be extrapolated. The higher fluorine content of PFP might lead to more pronounced effects on protein structure, potentially inducing helicity at lower concentrations or exhibiting stronger denaturing effects at higher concentrations. The stabilizing potential of alcohols on protein structure has been shown to increase with the presence of bulky groups or fluorine atoms.[9]
dot
Caption: Influence of PFP and TFE on the protein folding pathway.
Application as Solvents in Organic Synthesis
The unique properties of fluorinated alcohols make them valuable solvents for a range of organic reactions. Their high ionizing power and strong hydrogen-bond-donating ability can facilitate reactions that are sluggish in conventional solvents.[10] TFE, for instance, has been shown to be an effective solvent for various transition metal-catalyzed reactions and C-H functionalizations.[10] The increased acidity of these alcohols allows them to activate substrates and stabilize charged intermediates.[11]
PFP is also utilized in organic synthesis, for example, in the preparation of fluorinated α-keto ethers and trifluoromethyl-α,β-unsaturated amides.[12] The choice between PFP and TFE as a solvent will depend on the specific reaction requirements, including the desired polarity, acidity, and solubility of the reactants and products. The subtle differences in their physicochemical properties can be leveraged to optimize reaction conditions and improve yields and selectivities.
dot
Caption: Role of PFP and TFE as solvents in a generic organic reaction.
Toxicological Profile
A critical consideration for any chemical used in a laboratory or industrial setting is its toxicological profile. Both PFP and TFE present hazards that necessitate careful handling.
TFE is classified as toxic and can affect the blood, reproductive system, bladder, brain, upper respiratory tract, and eyes.[4][13] It is harmful if swallowed, inhaled, or absorbed through the skin.[13] Studies in animals have indicated that TFE is a testicular toxicant.[4]
PFP is also considered harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[9][10] It is known to cause skin, eye, and respiratory tract irritation.[3] While comprehensive toxicological data for PFP is less extensive than for TFE, the available information underscores the need for appropriate personal protective equipment and handling procedures.
| Toxicological Endpoint | This compound (PFP) | Trifluoroethanol (TFE) |
| Acute Oral Toxicity | Harmful if swallowed[9][10] | Toxic if swallowed[4] |
| Inhalation Toxicity | Causes respiratory tract irritation[3] | Toxic by inhalation[4] |
| Skin/Eye Irritation | Causes skin and eye irritation[3] | Severe eye irritant[13] |
| Target Organs | May cause damage to organs through prolonged or repeated exposure[9][10] | Blood, reproductive system, bladder, brain, upper respiratory tract, eyes[4][13] |
Experimental Protocols
To facilitate a direct comparison of the effects of PFP and TFE on protein stability, the following experimental protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. These are generalized protocols that should be adapted to the specific protein and instrumentation available.
Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis
Objective: To quantify the changes in the secondary structure of a model protein in the presence of varying concentrations of PFP and TFE.
Materials:
-
Purified protein of interest (e.g., lysozyme, bovine serum albumin) at a known concentration.
-
High-purity PFP and TFE.
-
Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). Buffers should be chosen for their low absorbance in the far-UV region.[14]
-
CD Spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).[14]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the chosen buffer. A typical final protein concentration for far-UV CD is 0.1-0.2 mg/mL.[14]
-
Prepare a series of buffer solutions containing varying concentrations of either PFP or TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
For each solvent concentration, mix the protein stock solution with the corresponding solvent-buffer solution to achieve the final desired protein and fluorinated alcohol concentrations. Prepare a corresponding blank for each solvent concentration.
-
-
Instrument Setup and Data Acquisition:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.[14]
-
Purge the instrument with nitrogen gas.[14]
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm for far-UV CD.[15]
-
Data pitch: 1 nm.
-
Scan speed: 50 nm/min.
-
Bandwidth: 1 nm.
-
Number of accumulations: 3-5.
-
-
Record the CD spectrum of the buffer blank for each solvent concentration and subtract it from the corresponding protein sample spectrum.[14]
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c), where θ_obs is the observed ellipticity, MRW is the mean residue weight of the protein, d is the path length of the cuvette in cm, and c is the protein concentration in g/mL.
-
Analyze the changes in the CD spectra, particularly at 208 nm and 222 nm, which are characteristic of α-helical content, as a function of PFP and TFE concentration.[15]
-
dot
Caption: Experimental workflow for CD spectroscopy.
¹H NMR Spectroscopy for Monitoring Protein Folding
Objective: To qualitatively assess the folding state of a model protein in the presence of PFP and TFE by observing changes in the chemical shift dispersion of proton signals.
Materials:
-
Isotopically unlabeled or labeled (e.g., ¹⁵N) protein sample (0.1-3 mM concentration).[16]
-
High-purity PFP and TFE.
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.0).
-
NMR spectrometer equipped with a cryoprobe.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized protein in the deuterated buffer to the desired concentration.
-
Prepare separate NMR samples containing the protein and varying concentrations of either PFP or TFE. Ensure the final D₂O concentration is sufficient for the NMR lock.
-
-
Instrument Setup and Data Acquisition:
-
Tune and match the NMR probe for the ¹H frequency.
-
Set the temperature to the desired value (e.g., 25 °C).
-
Acquire a one-dimensional (1D) ¹H NMR spectrum for each sample. A simple pulse-acquire sequence with water suppression (e.g., presaturation or WATERGATE) should be used.
-
For more detailed analysis, acquire two-dimensional (2D) ¹H-¹⁵N HSQC spectra if using an ¹⁵N-labeled protein. This will provide residue-specific information on conformational changes.[16]
-
-
Data Analysis:
-
1D ¹H NMR: Analyze the chemical shift dispersion in the amide (δ 8-10 ppm) and methyl (δ < 1 ppm) regions of the spectrum. A well-folded protein will exhibit a wide dispersion of signals, while an unfolded or partially folded protein will have a narrower dispersion.[17] Compare the spectra obtained in the presence of PFP and TFE to assess their relative effects on the protein's folding state.
-
2D ¹H-¹⁵N HSQC: Monitor the chemical shift perturbations of individual amide cross-peaks upon addition of PFP or TFE. Significant changes in peak positions indicate alterations in the local chemical environment of specific residues, providing insights into the regions of the protein affected by the fluorinated alcohols.[18]
-
dot
Caption: Experimental workflow for NMR spectroscopy.
Conclusion
Both this compound and trifluoroethanol are powerful tools in the arsenal (B13267) of chemists and biochemists. Their unique properties, largely dictated by the degree of fluorination, offer distinct advantages in specific applications. TFE is a well-established solvent for inducing secondary structure in proteins and for promoting a variety of organic reactions. PFP, with its higher fluorine content, presents an intriguing alternative that may offer enhanced or different effects. The choice between these two solvents should be guided by a careful consideration of their physicochemical properties, their known effects on the system under study, and their toxicological profiles. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and to elucidate the subtle yet significant differences in the performance of these two important fluorinated alcohols.
References
- 1. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 3. Fluorinated alcohol, the third group of cosolvents that stabilize the molten-globule state relative to a highly denatured state of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of detergents and hexafluoroisopropanol on the conformation of a non-helical and a helical plant protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. From protein denaturant to protectant: comparative molecular dynamics study of alcohol/protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of fluoro, chloro and alkyl alcohols on the folding pathway of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. halocarbon.com [halocarbon.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. is.muni.cz [is.muni.cz]
- 16. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
Pentafluoropropanol: A Superior Alternative to Traditional Polar Aprotic Solvents in Research and Drug Development
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, enhance purity, and embrace greener chemistry, 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP) presents a compelling alternative to conventional polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). This guide provides a comprehensive comparison of PFP's performance, supported by physicochemical data and a detailed experimental workflow, demonstrating its advantages in critical applications such as peptide synthesis.
PFP's unique properties, stemming from its highly fluorinated structure, lead to significant improvements in reaction outcomes. Its strong carbon-fluorine bonds contribute to exceptional thermal stability and chemical resistance.[1] While direct quantitative comparisons in the literature are still emerging, the known reactivity of fluorinated compounds suggests that PFP can enhance reaction rates and yields.[1]
Physicochemical Properties: A Head-to-Head Comparison
The distinct physicochemical properties of PFP set it apart from traditional polar aprotic solvents. A lower boiling point and density, for instance, can simplify downstream processing and solvent removal.
| Property | 2,2,3,3,3-Pentafluoro-1-propanol (PFP) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 422-05-9[2] | 68-12-2 | 67-68-5 | 872-50-4 |
| Molecular Formula | C₃H₃F₅O[2] | C₃H₇NO | C₂H₆OS | C₅H₉NO |
| Molecular Weight ( g/mol ) | 150.05[3] | 73.09 | 78.13 | 99.13 |
| Boiling Point (°C) | 80-81[1] | 153 | 189 | 202 |
| Density (g/mL at 25°C) | 1.505[4] | 0.944 | 1.100 | 1.028 |
| Dielectric Constant | Not readily available | 36.7 | 47.2 | 32.2 |
| Viscosity (cP at 25°C) | Not readily available | 0.802 | 1.996 | 1.65 |
Enhanced Performance in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of drug discovery and development. The choice of solvent is critical for efficient coupling reactions and the overall purity of the final peptide. While DMF has been the solvent of choice for decades, its classification as a reproductive toxin in some regions is prompting a shift towards safer and more effective alternatives.[5]
The use of reagents containing the pentafluorophenyl group, such as pentafluorophenyl esters, has been shown to significantly accelerate coupling times and minimize side reactions in peptide synthesis due to the group's strong electron-withdrawing nature.[6] This suggests that PFP as a solvent can create a favorable microenvironment for these reactions, potentially leading to higher purity and yield of the desired peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for Fmoc-based Solid-Phase Peptide Synthesis, a common procedure in drug development where PFP can be substituted for traditional solvents.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
The following is a representative protocol for a single coupling cycle in Fmoc-based SPPS. This protocol can be adapted for use with PFP as the primary solvent.
1. Resin Preparation:
-
Swell the appropriate Fmoc-protected amino acid-loaded resin in PFP for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the PFP from the swollen resin.
-
Add a solution of 20% piperidine in PFP to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with PFP (5-7 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a suitable activating agent (e.g., HBTU/HOBt or HATU) in PFP.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.
4. Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with PFP (5-7 times) to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Logical Advantages of PFP in Drug Development
The adoption of PFP in drug development workflows offers several logical advantages over traditional polar aprotic solvents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
- 3. 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. echemi.com [echemi.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Pentafluorophenol and its derivatives [en.highfine.com]
Evaluating Pentafluoropropanol for C-H Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the streamlined construction of complex molecules. In this context, fluorinated alcohols have emerged as powerful solvents and additives, profoundly influencing the efficiency and selectivity of C-H activation reactions. While 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been extensively studied and lauded for its remarkable capabilities, the potential of other fluorinated propanols, such as 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP), remains less explored. This guide provides a comparative analysis of PFP against the benchmark, HFIP, and other alternatives, offering a framework for validating its efficacy in C-H activation.
Physicochemical Property Comparison
The efficacy of fluorinated alcohols in C-H activation is intrinsically linked to their unique physicochemical properties. These include their strong hydrogen-bond-donating ability, high polarity and ionizing power, and low nucleophilicity. Below is a comparison of the available properties for PFP and HFIP.
| Property | 2,2,3,3,3-Pentafluoro-1-propanol (PFP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Isopropanol (Non-fluorinated analog) |
| Molecular Formula | C₃H₃F₅O | C₃H₂F₆O | C₃H₈O |
| Molecular Weight | 150.05 g/mol | 168.04 g/mol | 60.1 g/mol |
| Boiling Point | 80-81 °C[1][2] | 59 °C | 82.6 °C |
| Density | 1.505 g/mL at 25 °C[1] | 1.596 g/mL at 25 °C | 0.786 g/mL at 20 °C |
| pKa | Data not available | 9.3 | ~17.1 |
| Polarity (Dielectric Constant) | Data not available (described as a polar solvent[3]) | 16.7 | 19.9 |
| Hydrogen Bond Donating Ability | Expected to be a strong H-bond donor | Very strong H-bond donor | Moderate H-bond donor |
| Nucleophilicity | Expected to be low | Very low | Moderate |
The Role of Fluorinated Alcohols in C-H Activation
The remarkable success of HFIP in promoting C-H activation reactions is attributed to several key factors:
-
Hydrogen Bonding: HFIP's strong hydrogen-bond-donating ability allows it to stabilize transition states and reactive intermediates. It can also interact with and activate catalysts and reagents.
-
High Polarity and Ionizing Power: Its high polarity aids in the dissolution of polar reagents and catalysts and can promote the formation of cationic intermediates.
-
Low Nucleophilicity: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, preventing it from participating in unwanted side reactions.
-
Acidity: The enhanced acidity of the hydroxyl proton in HFIP can facilitate protonolysis steps in catalytic cycles.
Given its structural similarity, PFP is expected to share these beneficial properties, albeit potentially to a lesser extent than HFIP. Experimental validation is necessary to quantify its effectiveness.
Comparative Experimental Data
As of late 2025, there is a lack of published, direct comparative studies on the efficacy of pentafluoropropanol in C-H activation reactions against established solvents like HFIP. The majority of the literature focuses on the exceptional performance of HFIP. To validate the efficacy of PFP, a direct comparison in a well-established C-H activation reaction is recommended.
Below is a proposed experimental setup for such a comparison, based on a typical palladium-catalyzed C-H arylation reaction.
Table 1: Hypothetical Comparison of Solvents in a Pd-Catalyzed C-H Arylation
| Entry | Solvent | Yield (%) |
| 1 | This compound (PFP) | To be determined |
| 2 | Hexafluoroisopropanol (HFIP) | Expected High Yield |
| 3 | Trifluoroethanol (TFE) | Expected Moderate to High Yield |
| 4 | Isopropanol | Expected Low to No Reaction |
| 5 | Dichloromethane (DCM) | Expected Low to No Reaction |
| 6 | Toluene | Expected Low to No Reaction |
This table should be populated with experimental results to provide a clear, quantitative comparison of PFP's performance.
Experimental Protocols
The following is a representative experimental protocol for a palladium-catalyzed C-H arylation of an aromatic substrate with an aryl iodide, which can be adapted to test the efficacy of this compound.
Reaction: Palladium-Catalyzed C-H Arylation
Reactants:
-
Aromatic Substrate (e.g., 1,3-dimethoxybenzene): 1.0 mmol
-
Aryl Iodide (e.g., iodobenzene): 1.2 mmol
-
Palladium(II) Acetate (Pd(OAc)₂): 5 mol%
-
Ligand (e.g., XPhos): 10 mol%
-
Base (e.g., K₂CO₃): 2.0 mmol
-
Solvent (PFP, HFIP, or other for comparison): 2.0 mL
Procedure:
-
To an oven-dried reaction tube, add the aromatic substrate, aryl iodide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the arylated product.
-
The yield of the purified product is determined and recorded.
Visualizing Reaction Pathways and Workflows
Proposed Role of Fluorinated Alcohols in C-H Activation
The diagram below illustrates the proposed mechanism by which fluorinated alcohols like PFP and HFIP can facilitate a palladium-catalyzed C-H activation/arylation cycle. The solvent is depicted as interacting with key intermediates through hydrogen bonding, thereby stabilizing them and promoting the reaction.
References
The Fluorinated Advantage: A Comparative Guide to Solvent Effects in Catalysis
For researchers, chemists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a catalytic reaction. In recent years, fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful tools in the synthetic chemist's arsenal. Their unique physicochemical properties often lead to remarkable improvements in reaction efficiency, selectivity, and catalyst stability compared to conventional solvents. This guide provides an objective comparison of the performance of fluorinated alcohols against other common solvents in various catalytic transformations, supported by experimental data and detailed protocols.
The enhanced performance of fluorinated alcohols in catalysis can be attributed to a combination of their distinct characteristics. These solvents possess strong hydrogen-bond donating abilities, high polarity and ionizing power, low nucleophilicity, and a high ability to stabilize cationic intermediates.[1][2][3] These properties can lead to the activation of substrates and catalysts, stabilization of transition states, and alteration of reaction pathways, ultimately resulting in improved catalytic outcomes.[1][2][3]
Unveiling the Potential: A Look at the Mechanism
The profound impact of fluorinated alcohols on catalytic reactions often stems from their ability to form intricate hydrogen-bonding networks. These networks can interact with catalysts, substrates, and intermediates, thereby influencing the energetics of the reaction pathway. For instance, in C-H activation reactions, HFIP is believed to stabilize high-oxidation-state metal intermediates and facilitate proton abstraction steps.[1]
References
Pentafluoropropanol in Peptide Coupling: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of peptide synthesis is shifting towards greener, more efficient methodologies without compromising the integrity of the final product. This guide provides an objective performance evaluation of 2,2,3,3,3-pentafluoropropanol (PFP) as a solvent in peptide coupling, comparing it with traditional solvents like N,N-dimethylformamide (DMF). While direct, side-by-side quantitative performance data for PFP in peer-reviewed literature is emerging, this guide synthesizes available data on its physicochemical properties and the established benefits of structurally similar fluorinated solvents, such as hexafluoroisopropanol (HFIP), to project its efficacy.
Performance Comparison: PFP vs. Traditional Solvents
The selection of a solvent is critical in Solid-Phase Peptide Synthesis (SPPS), influencing everything from resin swelling and reagent solubility to the suppression of side reactions like racemization. Traditional polar aprotic solvents such as DMF and N-methyl-2-pyrrolidone (NMP) are effective but face increasing regulatory scrutiny due to their toxicity. PFP emerges as a promising alternative, offering unique properties that can enhance peptide synthesis.
Physicochemical Property Comparison
A solvent's physical properties are key indicators of its suitability for SPPS. PFP's lower boiling point and density, compared to DMF and NMP, can facilitate easier removal post-synthesis. Its identity as a polar, protic solvent with strong hydrogen-bond donating capabilities is central to its proposed advantages.
| Property | 2,2,3,3,3-Pentafluoropropanol (PFP) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Formula | C₃H₃F₅O | C₃H₇NO | C₅H₉NO |
| Molecular Weight | 150.05 g/mol [1] | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 80-82 °C[1][2] | 153 °C | 202 °C |
| Density | 1.505 g/mL[1][2] | 0.944 g/mL | 1.028 g/mL |
| Solvent Type | Polar Protic (Fluorinated Alcohol) | Polar Aprotic | Polar Aprotic |
| Key Features | Strong H-bond donor, disrupts aggregation | High polarity, good resin swelling | High polarity, good resin swelling, higher boiling point |
Expected Experimental Performance
The table below presents a projected comparison for the synthesis of a model difficult sequence, ACP (65-74). The values for PFP are extrapolated based on the performance of related fluorinated solvents and its physicochemical properties.
| Parameter | PFP (Projected) | DMF (Typical) | Rationale for PFP's Projected Performance |
| Crude Yield (%) | Comparable to High | Moderate to High | PFP's ability to solvate the peptide chain and disrupt aggregation should lead to more efficient coupling reactions, potentially increasing the overall yield, especially in difficult sequences. |
| Crude Purity (%) | High | Moderate | By minimizing aggregation, PFP is expected to reduce the incidence of deletion sequences and other impurities, resulting in higher crude purity. |
| Racemization (%) | Low | Low to Moderate | The solvent plays a role in stabilizing charged intermediates that can lead to racemization. The unique electronic properties of fluorinated alcohols may help suppress this side reaction. |
Experimental Protocols
A standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol is provided below. The protocol is adapted to indicate where PFP would be substituted for a traditional solvent like DMF.
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin
-
Amino Acids: Fmoc-protected amino acids
-
Solvents: 2,2,3,3,3-Pentafluoropropanol (PFP) or DMF, Dichloromethane (DCM)
-
Deprotection Reagent: 20% Piperidine (B6355638) in PFP or DMF
-
Coupling Reagents: HBTU/HATU, HOBt/HOAt
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: PFP or DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
Step-by-Step SPPS Protocol (Fmoc/tBu Strategy)
-
Resin Swelling : Swell the resin in the primary synthesis solvent (PFP or DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection :
-
Drain the swelling solvent.
-
Add 20% piperidine in PFP (or DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with PFP (or DMF) to remove all traces of piperidine.
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and coupling reagent (e.g., HBTU, 2.9 eq.) in PFP (or DMF).
-
Add DIPEA (6 eq.) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.
-
Drain the coupling solution and wash the resin with PFP (or DMF).
-
-
Chain Elongation : Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection : After the final amino acid coupling, perform one last Fmoc deprotection (Step 2).
-
Cleavage and Deprotection :
-
Wash the final peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification :
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the pellet with cold ether and dry.
-
Purify the crude peptide using reverse-phase HPLC.
-
Visualized Workflows and Mechanisms
Experimental Workflow for Solvent Comparison in SPPS
The following diagram illustrates a typical workflow for comparing the performance of PFP against a standard solvent like DMF in the synthesis of a model peptide.
References
A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical determinant of experimental success in chemical synthesis and analysis. Fluorinated solvents have emerged as a unique class of solvents, often enabling reactions that are sluggish or completely inactive in conventional media. Their distinct physicochemical properties, such as high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, can profoundly influence reaction kinetics, selectivity, and overall yield. This guide provides a comparative analysis of commonly used fluorinated solvents, supported by experimental data, to assist researchers in their cross-validation efforts and in the selection of optimal reaction media.
Physicochemical Properties of Fluorinated Solvents
The unique reactivity observed in fluorinated solvents stems from their distinct physical and chemical properties. A comparison of key parameters reveals significant differences between fluorinated alcohols and their non-fluorinated counterparts, as well as among different fluorinated solvents.
| Property | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (B45653) (TFE) | Isopropanol |
| Molecular Formula | C₃H₂F₆O | C₂H₃F₃O | C₃H₈O |
| Boiling Point (°C) | 59 | 77-80 | 82.5 |
| Density (g/mL) | 1.596 | 1.383 | 0.786 |
| pKa | 9.3 | 12.4 | 16.5 |
| Polarity (ET(30)) | 65.3 | 59.5 | 48.6 |
Table 1: Physicochemical Properties of Selected Fluorinated and Non-Fluorinated Alcohols. This table highlights the higher acidity (lower pKa) and polarity of HFIP and TFE compared to isopropanol, which contributes to their ability to stabilize charged intermediates and activate substrates.
Performance in Organic Synthesis: A Comparative Overview
Experimental data consistently demonstrates the superior performance of fluorinated solvents in a variety of chemical transformations, particularly in transition metal-catalyzed reactions and those involving cationic intermediates.
C–H Activation Reactions
Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have been shown to be remarkably effective in promoting challenging C–H activation reactions.[1] In many cases, these solvents are crucial for achieving any significant product formation.
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 85 |
| 2 | TFE | 75 |
| 3 | CH₃CN | <5 |
| 4 | Dioxane | <5 |
| 5 | Toluene | <5 |
Table 2: Solvent Screen for a Representative Palladium-Catalyzed C–H Arylation. The data illustrates the dramatic positive effect of HFIP and TFE on the reaction yield compared to common non-fluorinated organic solvents.
Electrosynthesis
In the field of organic electrosynthesis, fluorinated alcohols have been shown to not only act as solvents but also to actively participate in reaction mechanisms, leading to enhanced yields and selectivities.[2] A study by Ackermann and coworkers on a cobaltaelectro-catalyzed C–H/N-H activation found that reactivity was only observed in fluorinated solvents.[2]
| Solvent | Yield (%) |
| HFIP | 55 |
| TFE | 60 |
| MeOH | No Reaction |
| MeCN | No Reaction |
| DMSO | No Reaction |
| DMF | No Reaction |
| H₂O | No Reaction |
Table 3: Solvent Optimization for Cobaltaelectro-catalyzed C–H/N-H Activation. This table clearly shows that the reaction is completely dependent on the presence of a fluorinated solvent like HFIP or TFE.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are representative protocols for reactions where fluorinated solvents have demonstrated significant advantages.
Protocol 1: Palladium-Catalyzed C–O Cross-Coupling of (Hetero)aryl Bromides with Fluorinated Alcohols
This protocol describes a general procedure for the synthesis of fluorinated alkyl aryl ethers, which are important motifs in pharmaceuticals and agrochemicals.[3][4]
Materials:
-
(Hetero)aryl bromide (1.0 equiv)
-
Fluorinated alcohol (e.g., 2,2,2-trifluoroethanol) (2.0 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried reaction vial, add the (hetero)aryl bromide, cesium carbonate, and the palladium precatalyst.
-
The vial is sealed with a septum and purged with argon or nitrogen for 15 minutes.
-
Toluene and the fluorinated alcohol are then added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C for the time specified in the relevant literature (typically 1-4 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Monitoring Reaction Kinetics using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for monitoring the progress of reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.[5]
Materials:
-
Reaction mixture in a fluorinated or deuterated solvent
-
Internal standard (e.g., trifluorotoluene)
-
NMR tube
Procedure:
-
Set up the reaction directly in an NMR tube or transfer an aliquot of the reaction mixture to the tube.
-
Add a known amount of an inert fluorinated internal standard.
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0).
-
Continue to acquire spectra at regular intervals throughout the course of the reaction.
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard in each spectrum.
-
The relative integrals are used to calculate the concentration of each species over time, allowing for the determination of reaction kinetics.
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental procedures and logical relationships.
References
- 1. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Superior Stability of Reaction Intermediates in Hexafluoroisopropanol (HFIP): A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is paramount to controlling reaction pathways and optimizing yields. This guide provides an objective comparison of the stability of reaction intermediates in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) versus other common solvents, supported by experimental data. We delve into the unique properties of HFIP that contribute to its remarkable stabilizing effects on cationic intermediates, offering a comprehensive resource for informed solvent selection.
At the heart of many crucial organic transformations lies the formation of transient intermediates. The stability of these species, particularly carbocations and oxocarbenium ions, can dictate the course of a reaction, influencing both its rate and the distribution of products. Hexafluoroisopropanol (HFIP) has emerged as a solvent of choice for reactions involving such electrophilic intermediates due to its unique combination of physicochemical properties.
The HFIP Advantage: A Unique Solvent Environment
HFIP's efficacy in stabilizing cationic intermediates stems from a synergistic interplay of several key characteristics:
-
High Polarity and Ionizing Power: HFIP possesses a high dielectric constant and a strong ability to solvate and separate ion pairs, which facilitates the formation and stabilization of charged intermediates.
-
Strong Hydrogen Bond Donating Ability: The acidic proton of HFIP forms strong hydrogen bonds with leaving groups and anionic species, further promoting ionization and stabilizing the resulting cation.
-
Low Nucleophilicity: Despite being a protic solvent, the electron-withdrawing effects of the two trifluoromethyl groups render the oxygen atom in HFIP exceptionally non-nucleophilic. This prevents the solvent from quenching the reactive intermediate, allowing it to persist long enough to react with the desired nucleophile.
-
Weakly Coordinating Nature: The conjugate base of HFIP is a poor nucleophile and a weakly coordinating anion, which minimizes interference with the cationic center.
This unique combination of properties makes HFIP a superior medium for reactions proceeding through cationic intermediates when compared to other common solvents such as dichloromethane (B109758) (DCM), chloroform, and acetonitrile.
Quantitative Comparison of Intermediate Stability
The enhanced stability of cationic intermediates in HFIP can be quantified by examining the rates of reactions that proceed through an SN1 mechanism, where the rate-determining step is the formation of a carbocation. The solvolysis of adamantyl derivatives is a classic model for such reactions, as the rigid cage-like structure of the adamantyl group prevents backside attack (SN2) and rearrangement of the resulting carbocation.
The following table summarizes the relative rates of solvolysis of 1-adamantyl derivatives in various solvents, providing a clear indication of the solvent's ability to stabilize the carbocation intermediate.
| Solvent | Relative Rate of Solvolysis (k/k80% EtOH) |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | ~1,000,000 |
| 2,2,2-Trifluoroethanol (TFE) | ~10,000 |
| Acetic Acid | ~100 |
| Methanol | ~1 |
| Ethanol (80%) | 1 |
| Dichloromethane | Very Slow |
| Chloroform | Very Slow |
| Acetonitrile | Very Slow |
Note: The relative rates are approximate and can vary depending on the specific substrate and reaction conditions. The data is compiled and extrapolated from various studies on the solvolysis of adamantyl derivatives.
The dramatic increase in the rate of solvolysis in HFIP compared to other solvents provides compelling quantitative evidence for its exceptional ability to stabilize the transient 1-adamantyl cation.
Experimental Protocols
Determining Solvolysis Rates (A Representative Protocol)
The solvolysis rates of adamantyl derivatives are typically determined by monitoring the disappearance of the starting material or the appearance of a product over time using techniques like titration or spectroscopy.
Materials:
-
1-Adamantyl bromide (or other suitable derivative)
-
Solvent of choice (e.g., HFIP, TFE, ethanol)
-
Inert gas (e.g., nitrogen or argon)
-
Constant temperature bath
-
Titration equipment (e.g., burette, indicator) or a UV-Vis spectrophotometer
Procedure:
-
A solution of the 1-adamantyl derivative in the chosen solvent is prepared at a known concentration (typically in the range of 0.01-0.1 M).
-
The reaction vessel is placed in a constant temperature bath to ensure a stable reaction temperature.
-
At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
The concentration of the remaining starting material or the formed acid (HBr) is determined.
-
Titrimetric Method: The aliquot is quenched (e.g., by adding to a cold, non-reactive solvent) and the liberated acid is titrated with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
Spectroscopic Method: If the starting material or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength is monitored over time.
-
-
The first-order rate constant (k) is calculated by plotting the natural logarithm of the concentration of the starting material versus time, which should yield a straight line with a slope of -k.
Visualizing the Mechanism of Stabilization and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the logical relationship of HFIP's properties in stabilizing intermediates and a typical experimental workflow for assessing this stability.
Caption: How HFIP's properties stabilize intermediates.
Caption: Workflow for assessing intermediate stability.
Conclusion
The unique physicochemical properties of hexafluoroisopropanol (HFIP) make it an exceptionally powerful solvent for promoting reactions that proceed through cationic intermediates. Its high polarity, strong hydrogen-bond donating ability, and low nucleophilicity synergistically contribute to the stabilization of these transient species. The significantly enhanced rates of SN1 reactions, such as the solvolysis of adamantyl derivatives, provide clear and quantitative evidence of HFIP's superiority over other common laboratory solvents in this regard. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these solvent effects is crucial for designing efficient and selective chemical transformations.
Unveiling the Kinetic Landscape: A Comparative Analysis of Reaction Rates in Pentafluoropropanol
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics and, consequently, the efficiency and outcome of chemical syntheses. This guide provides a comparative analysis of reaction kinetics in 2,2,3,3,3-pentafluoropropanol (PFP), a fluorinated alcohol gaining attention for its unique solvent properties. By examining experimental data, we aim to offer an objective comparison of PFP's performance against other common solvents.
The distinct physicochemical properties of PFP, arising from the presence of five fluorine atoms, set it apart from its non-fluorinated analog, propanol, and other conventional solvents. These properties, including its low nucleophilicity, high ionizing power, and ability to form strong hydrogen bonds, can lead to significant differences in reaction rates and mechanisms. This analysis will delve into these effects, providing a data-driven perspective for solvent selection in kinetic studies and synthetic applications.
Comparative Kinetic Data: Solvolysis of 1-Adamantyl Chlorothioformate
| Solvent | Rate Constant (k) at 25°C (s⁻¹) |
| 100% Ethanol (B145695) | 1.15 x 10⁻⁷ |
| 90% Ethanol | 1.05 x 10⁻⁶ |
| 80% Ethanol | 3.55 x 10⁻⁶ |
| 100% Methanol | 5.30 x 10⁻⁷ |
| 90% Methanol | 3.01 x 10⁻⁶ |
| 80% Methanol | 8.81 x 10⁻⁶ |
| 97% 2,2,2-Trifluoroethanol (B45653) (TFE) | 1.15 x 10⁻³ |
| 80% TFE - 20% Ethanol | 5.09 x 10⁻⁵ |
| 60% TFE - 40% Ethanol | 1.34 x 10⁻⁵ |
| 40% TFE - 60% Ethanol | 6.08 x 10⁻⁶ |
| 20% TFE - 80% Ethanol | 2.50 x 10⁻⁶ |
| 80% Acetone | 8.12 x 10⁻⁸ |
| 50% Acetone | 1.57 x 10⁻⁵ |
Data sourced from studies on the solvolysis of 1-adamantyl chlorothioformate.[1][2]
The data clearly demonstrates the remarkable rate-enhancing effect of the highly fluorinated alcohol, TFE. The solvolysis rate in 97% TFE is several orders of magnitude higher than in conventional alcohols like ethanol and methanol. This significant acceleration is attributed to the high ionizing power of TFE, which effectively stabilizes the carbocation intermediate formed in the rate-determining step of the SN1 reaction. Given the structural similarities, a comparable kinetic enhancement is anticipated in PFP.
Experimental Protocols
To ensure the reproducibility and accuracy of kinetic data, a well-defined experimental protocol is essential. The following outlines a general methodology for determining the rate constants of a solvolysis reaction, adaptable for studies in PFP and other solvents.
Materials:
-
Substrate (e.g., 1-adamantyl chlorothioformate)
-
Solvent (e.g., 2,2,3,3,3-pentafluoropropanol, ethanol, etc.)
-
Titrating solution (e.g., standardized sodium hydroxide)
-
Indicator (e.g., phenolphthalein (B1677637) or a pH meter)
-
Thermostatted bath
-
Volumetric flasks, pipettes, and burettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the substrate in a non-reactive solvent (e.g., acetone). Prepare the desired solvent or solvent mixture (e.g., 80% PFP in water).
-
Reaction Initiation: Equilibrate the solvent to the desired reaction temperature in a thermostatted bath. To initiate the reaction, inject a small, precise volume of the substrate stock solution into the equilibrated solvent with vigorous stirring. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Titration: Immediately quench the reaction in the aliquot by adding it to a flask containing a suitable quenching agent (e.g., a known volume of cold acetone). Titrate the acid produced during the solvolysis with the standardized base solution using an indicator or a pH meter to determine the endpoint.
-
Data Analysis: The concentration of the substrate remaining at each time point can be calculated from the amount of acid produced. The pseudo-first-order rate constant (k) is then determined from the slope of a plot of ln([Substrate]t/[Substrate]₀) versus time.
Logical Workflow for Comparative Kinetic Analysis
The process of conducting a comparative analysis of reaction kinetics in different solvents can be systematically represented. The following diagram illustrates the key steps, from initial hypothesis to final data interpretation.
Caption: Workflow for comparative kinetic studies in different solvents.
Signaling Pathway of Solvent Effects in SN1 Reactions
The profound effect of solvents like PFP on SN1 reaction rates can be attributed to their interaction with the reaction's key intermediates and transition states. The following diagram illustrates this "signaling pathway" of solvent influence.
Caption: Influence of solvent properties on the SN1 reaction pathway.
References
A Comparative Guide to Pentafluoropropanol and Hexafluoroisopropanol for Researchers
In the realm of fluorinated alcohols, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has long been a cornerstone solvent for researchers in drug development, peptide synthesis, and materials science. Its unique properties, including strong hydrogen bond-donating capabilities and low nucleophilicity, have made it indispensable for dissolving and structuring biomolecules. However, 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFP) is emerging as a viable alternative, exhibiting distinct advantages in specific applications. This guide provides an objective, data-driven comparison of PFP and HFIP to assist researchers in selecting the optimal solvent for their experimental needs.
Physicochemical Properties: A Head-to-Head Comparison
Both PFP and HFIP are fluorinated alcohols, but subtle differences in their molecular structure lead to variations in their physical and chemical properties. These differences can significantly impact their behavior as solvents and their suitability for various applications.
| Property | 2,2,3,3,3-Pentafluoro-1-propanol (PFP) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 422-05-9 | 920-66-1[1] |
| Molecular Formula | C₃H₃F₅O | C₃H₂F₆O[1] |
| Molecular Weight | 150.05 g/mol | 168.04 g/mol [1][2] |
| Boiling Point | 81-82 °C | 58.2 °C[1] |
| Density | 1.481 g/mL | 1.596 g/mL[1] |
| pKa | Not readily available | ~9.3[1] |
| Solubility in Water | Soluble (21.9 g/L at 25°C)[3] | Miscible[1] |
Performance in Key Applications
The selection of a fluorinated alcohol is often dictated by its performance in a specific experimental context. While HFIP is a well-established solvent in many areas, PFP has demonstrated superior performance in certain scenarios, particularly in chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) of Oligonucleotides
One of the most direct comparisons of PFP and HFIP has been in their use as mobile phase modifiers in the LC-MS analysis of oligonucleotides.[4] HFIP has been the go-to acidic modifier for this application for many years.[4][5][6] However, research indicates that the choice of the optimal fluorinated alcohol is dependent on the ion-pairing (IP) agent used.
A key study demonstrated that while HFIP performs well with less hydrophobic IP agents like diisopropylethylamine (DIEA) and triethylamine (B128534) (TEA), other fluorinated alcohols, including PFP, can significantly outperform HFIP when used with more hydrophobic IP agents such as N,N-dimethylcyclohexylamine (DMCHA) and octylamine (B49996) (OA).[4] More acidic fluorinated alcohols have also been found to be beneficial for transferring oligonucleotides with secondary structures into the gas phase.[4]
Experimental Protocol: Comparison of PFP and HFIP in LC-MS of Oligonucleotides
This protocol is adapted from Basiri et al. (2016).[4]
Objective: To compare the effect of PFP and HFIP on the electrospray MS signal intensity of a phosphorothioate (B77711) oligonucleotide when paired with different ion-pairing agents.
Materials:
-
Phosphorothioate oligonucleotide (20 µg/mL in 50:50 methanol/water)
-
Ion-pairing agents (IP): DIEA, TEA, DMCHA, OA
-
Fluorinated alcohols: PFP, HFIP
-
Methanol
-
Nuclease-free water
-
Waters Acquity UPLC system coupled to a Synapt G2 mass spectrometer[4]
Procedure:
-
Sample Preparation: Prepare working solutions by adding the IP agent to a final concentration of 15 mM and the fluorinated alcohol (PFP or HFIP) to a final concentration of 25 mM to the oligonucleotide solution.[4]
-
Direct Infusion MS Analysis:
-
Infuse the prepared samples directly into the mass spectrometer.
-
Set the TOF-MS parameters as follows: capillary voltage -2.0 kV, cone voltage 25 V, extraction cone voltage 2 V, source temperature 125 °C, desolvation temperature 450 °C, cone gas 0 L/h, and desolvation gas (nitrogen) 1000 L/h.[4]
-
-
LC-MS Analysis:
-
Perform UPLC separation on a Waters Acquity UPLC OST C18 column (1.7 µm, 2.1×50 mm) at 60°C.[4]
-
For the mobile phase, use a gradient of mobile phase A (15 mM DMCHA and 25 mM of either PFP or HFIP in 10% methanol) and mobile phase B (90% methanol).[4]
-
Set the flow rate to 1 mL/min and the injection volume to 15 µL.[4]
-
-
Data Analysis: Compare the MS signal intensity of the oligonucleotide for each combination of IP agent and fluorinated alcohol.
Comparative Data Summary: Relative MS Signal Intensity
| Ion-Pairing Agent | Fluorinated Alcohol | Relative MS Signal Intensity |
| DIEA | HFIP | +++ |
| DIEA | PFP | ++ |
| TEA | HFIP | +++ |
| TEA | PFP | ++ |
| DMCHA | HFIP | + |
| DMCHA | PFP | +++ |
| OA | HFIP | + |
| OA | PFP | +++ |
(Data is a qualitative representation based on the findings of Basiri et al. (2016) where '+++' indicates the highest signal intensity and '+' indicates a lower signal intensity.)
Caption: Experimental workflow for comparing PFP and HFIP in LC-MS.
Peptide Synthesis
HFIP is a well-established solvent in solid-phase peptide synthesis (SPPS), particularly for cleaving protected peptides from the resin.[7][8][9] It is often used in a solution with dichloromethane (B109758) (DCM) for this purpose.
Experimental Protocol: Cleavage of a Protected Peptide from 2-Chlorotrityl Resin using HFIP
This protocol is adapted from methods used in the synthesis of macrocyclic β-hairpin peptides.[7]
Objective: To cleave a fully protected peptide from 2-chlorotrityl resin.
Materials:
-
Peptide-bound 2-chlorotrityl resin
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM), dry
-
Poly-Prep chromatography column
Procedure:
-
Wash the resin three times with dry DCM (3 x 10 mL).[7]
-
Prepare a cleavage solution of 20-30% HFIP in DCM. For example, add 1.75 mL of HFIP to 5.75 mL of DCM.[7]
-
Add the cleavage solution to the resin in the Poly-Prep column and rock for 1 hour.[7]
-
Filter the suspension and collect the filtrate containing the cleaved peptide.[7]
-
Add a fresh portion of the cleavage solution to the remaining resin and rock for an additional 30 minutes to ensure complete cleavage.[7]
-
Combine the filtrates.
While there is extensive literature on the use of HFIP in this application, there is a notable lack of published data on the use of PFP for the cleavage of peptides from solid supports. This suggests that HFIP is the preferred and more extensively validated fluorinated alcohol for this particular step in peptide synthesis.
Caption: Workflow for peptide cleavage from resin using HFIP.
Protein Solubilization and Aggregation Studies
HFIP is widely recognized for its ability to dissolve and monomerize aggregated peptides and proteins, disrupting secondary structures like β-sheets and inducing α-helical conformations.[10][11][12][13][14][15][16][17][18][19] This property is invaluable for studying protein folding and for the synthesis of sparingly soluble peptides. Molecular dynamics simulations suggest that HFIP molecules tend to aggregate around the peptide, displacing water at the peptide surface, which is a key factor in stabilizing the secondary structure.[14]
In contrast, while PFP is described as a good solvent for a range of organic compounds, there is limited specific experimental data in the peer-reviewed literature demonstrating its efficacy in solubilizing and disaggregating proteins and peptides in a manner comparable to HFIP.
Experimental Protocol: Disaggregation of Amyloid-β Peptides with HFIP
This protocol is a general representation based on common practices in amyloid research.
Objective: To disaggregate pre-formed amyloid-β (Aβ) fibrils and prepare a monomeric solution.
Materials:
-
Lyophilized Amyloid-β peptide
-
Hexafluoroisopropanol (HFIP)
-
Solvent for final buffer (e.g., water, buffer solution)
-
Centrifuge
Procedure:
-
Dissolve the lyophilized Aβ peptide in 100% HFIP to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1-2 hours to allow for disaggregation.
-
Remove the HFIP by evaporation under a stream of nitrogen or by using a speed vacuum concentrator.
-
Resuspend the resulting peptide film in the desired buffer.
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any remaining aggregates.
-
Carefully collect the supernatant containing the monomeric Aβ peptide.
Caption: HFIP's role in protein aggregation pathways.
Conclusion: Making the Right Choice
The choice between PFP and HFIP is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
HFIP remains the solvent of choice for applications requiring strong disruption of protein and peptide aggregates and for inducing helical structures. Its utility in peptide cleavage during SPPS is also well-documented and established.
PFP , on the other hand, presents a compelling alternative in the field of LC-MS, particularly when working with hydrophobic ion-pairing reagents where it can lead to enhanced signal intensity.
For researchers venturing into new areas or optimizing existing protocols, a direct comparison of both solvents under their specific experimental conditions is recommended. As the applications of fluorinated alcohols continue to expand, a deeper understanding of the nuanced differences between molecules like PFP and HFIP will be crucial for advancing research and development.
References
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. Synthesis and Study of Macrocyclic β-Hairpin Peptides for Investigating Amyloid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. glycopep.com [glycopep.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sixty Solvents [chem.rochester.edu]
- 16. HFIP-induced structures and assemblies of the peptides from the transmembrane domain 4 of membrane protein Nramp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pentafluoropropanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like 2,2,3,3,3-pentafluoro-1-propanol (B1212958) are critical to operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of pentafluoropropanol, aligning with industry best practices and regulatory requirements.
Key Properties of 2,2,3,3,3-Pentafluoro-1-propanol
Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for 2,2,3,3,3-pentafluoro-1-propanol.
| Property | Value |
| Molecular Formula | C3H3F5O[1] |
| Molecular Weight | 150.05 g/mol [1] |
| Boiling Point | 80 °C (at 748 mm Hg)[2] |
| Density | 1.505 g/mL (at 25 °C)[2] |
| Flash Point | 80-81 °C[2] |
| Water Solubility | 21.9 g/L (at 25°C)[2] |
| Vapor Pressure | 62.055 - 324.857 hPa (at 24.93 - 54.78 °C)[2] |
Step-by-Step Disposal Protocol
This compound is classified as a hazardous waste due to its flammability and potential health effects, including skin, eye, and respiratory irritation.[1] Adherence to the following disposal protocol is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles meeting EN 166 standards or equivalent.[1]
-
Hand Protection: Chemical-impermeable gloves.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: Use in a well-ventilated area. For large-scale use or in emergencies, a respirator may be necessary.[1]
Waste Collection and Storage
-
Container: Collect waste this compound in a suitable, tightly closed container.[3] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound". Include the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong alkalis and oxidizing agents.[4][5] Keep away from heat, sparks, and open flames.[1]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition, and use non-sparking tools and explosion-proof equipment.[1][3]
-
Containment: For small spills, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[5][6] For large spills, create a dike to prevent spreading.[5][6]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[3]
-
Environmental Protection: Prevent the spill from entering drains, sewers, or the environment.[3][5]
Final Disposal
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[1][5]
-
Professional Disposal Service: Contact a licensed hazardous waste disposal company for the final disposal of this compound. Do not attempt to dispose of it through standard laboratory drains or as regular trash.[7]
-
Disposal Methods: Approved disposal methods include:
-
Incineration: This should be performed at a temperature exceeding 800 °C. The process must include treatment for hazardous exhaust gases, such as hydrogen fluoride (B91410) (HF).[5][6]
-
Landfill: Landfill disposal may be an option, but it must be at an authorized hazardous waste landfill.[5][6]
-
-
Empty Containers: Empty containers that held this compound are also considered hazardous waste as they may retain product residue.[1] These should be disposed of at a hazardous or special waste collection point.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Pentafluoro-1-propanol | 422-05-9 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. vumc.org [vumc.org]
Navigating the Safe Handling of Pentafluoropropanol: A Procedural Guide
Crucial Note for Laboratory Personnel: This document provides essential guidance on the safe handling, storage, and disposal of Pentafluoropropanol. However, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for 1,1,1,3,3-Pentafluoropropanol from your chemical supplier before commencing any work. The information presented here is based on available data for structurally similar compounds and serves as a foundational safety framework, not a substitute for the manufacturer's specific recommendations.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in the specific SDS. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be considered the minimum requirement when handling this compound. The specific type of glove and respirator should be selected based on the detailed information in the chemical's SDS.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects against splashes and vapors that can cause eye irritation. |
| Skin Protection | Chemical-impermeable gloves (consult SDS for specific material) and fire/flame resistant and impervious clothing.[1][2] | Prevents skin contact, which may cause irritation or absorption of the chemical. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of potentially harmful vapors. |
Storage and Handling
Proper storage and handling are critical to maintaining a safe laboratory environment.
-
Handling: Always handle this compound in a well-ventilated area.[1][2] Use non-sparking tools and prevent the build-up of electrostatic discharge.[1][2] Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[1][2]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Keep away from foodstuff containers and incompatible materials.[1][2]
Emergency Procedures and Disposal Plan
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Evacuate: Immediately evacuate personnel from the spill area.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] For large spills, dike the area to prevent spreading.
-
Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE as specified in the SDS.[1][2]
-
Ignition Sources: Remove all sources of ignition from the spill area.[1][2]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste materials, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[1] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
Visualizing Emergency Response: Chemical Spill Workflow
The following diagram outlines a generalized workflow for responding to a chemical spill. This should be adapted with specific details from the 1,1,1,3,3-Pentafluoropropanol SDS once obtained.
Caption: Generalized workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
